Product packaging for Merestinib dihydrochloride(Cat. No.:CAS No. 1206801-37-7)

Merestinib dihydrochloride

Cat. No.: B1139136
CAS No.: 1206801-37-7
M. Wt: 625.4 g/mol
InChI Key: NNYNNMGUBHQQLZ-UHFFFAOYSA-N
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Description

LY2801653 2Hcl is a potent, orally bioavailable, small-molecule inhibitor of c-MET kinase(Ki= 2 nM).IC50 Value: 2 nM (Ki value) [1]Target: c-Metin vitro: LY2801653 is a type-II ATP competitive, slow-off inhibitor of MET tyrosine kinase with a dissociation constant (K(i)) of 2 nM, a pharmacodynamic residence time (K(off)) of 0.00132 min(-1) and t(1/2) of 525 min [1]. LY2801653 was found to have potent activity against several other receptor tyrosine oncokinases including MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 and against the serine/threonine kinases MKNK1/2.in vivo: LY2801653 demonstrated in vitro effects on MET pathway-dependent cell scattering and cell proliferation;  in vivo anti-tumor effects in MET amplified (MKN45), MET autocrine (U-87MG, and KP4) and MET over-expressed (H441) xenograft models;  and in vivo vessel normalization effects [1].Clinical trial: LY2801653 is currently in phase 1 clinical testing in patients with advanced cancer (trial I3O-MC-JSBA, NCT01285037).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24Cl2F2N6O3 B1139136 Merestinib dihydrochloride CAS No. 1206801-37-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYNNMGUBHQQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206801-37-7
Record name Merestinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERESTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Merestinib Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merestinib (formerly LY2801653) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers.[1] This technical guide provides an in-depth overview of the mechanism of action of Merestinib dihydrochloride, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. Merestinib is a Type-II ATP-competitive inhibitor, demonstrating a slow-off binding kinetics with its primary target, the MET tyrosine kinase.[1] It also exhibits significant inhibitory activity against a range of other clinically relevant kinases, including AXL, MST1R (RON), MERTK, TEK, ROS1, DDR1/2, FLT3, and the NTRK family.[2][3] This multi-targeted profile allows Merestinib to disrupt key oncogenic signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.

Core Mechanism of Action: Multi-Kinase Inhibition

Merestinib functions by competitively binding to the ATP-binding pocket of its target kinases. As a Type-II inhibitor, it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped.[1] This mode of inhibition often leads to a longer residence time on the target protein compared to Type-I inhibitors, contributing to a durable pharmacodynamic effect.[1][4]

The primary target of Merestinib is the c-Met receptor tyrosine kinase, a key driver in many human cancers.[5] Aberrant MET signaling, through overexpression, gene amplification, or mutation, is associated with poor prognosis and resistance to other targeted therapies.[5] Merestinib potently inhibits MET autophosphorylation and disrupts its downstream signaling cascades.[4][6]

Beyond MET, Merestinib has demonstrated potent, nanomolar-range inhibition of a panel of other kinases, classifying it as a multi-kinase inhibitor. This broad-spectrum activity is crucial to its anti-tumor effects, as it can simultaneously block redundant or compensatory signaling pathways that might otherwise lead to therapeutic resistance.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Merestinib against a panel of kinases has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Target KinaseInhibition Constant (Ki)IC50 (Biochemical Assay)IC50 (Cell-Based Assay)References
MET 2 nM4.7 nM35.2 ± 6.9 nM (H460) 59.2 nM (S114)[1][4][7]
AXL -2 nM-[3][4]
DDR1 -0.1 nM-[3][4]
FLT3 -7 nM-[3][4]
MST1R (RON) -11 nM-[3][4]
MERTK -10 nM-[3][4]
MKNK1/2 -7 nM-[3][4]
DDR2 -7 nM-[3][4]
TYRO3 -28 nM-[4]
PDGFRA -41 nM-[4]
TEK -63 nM-[3][4]
ROS1 -23 nM-[7]
NTRK1 20 nM (Kd)--[2]
NTRK2 92 nM (Kd)--[2]
NTRK3 54 nM (Kd)--[2]

Visualization of Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by Merestinib.

MET_Signaling_Pathway Merestinib Inhibition of the MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K RAS RAS MET_Receptor->RAS STAT3 STAT3 MET_Receptor->STAT3 Merestinib Merestinib Merestinib->MET_Receptor Inhibits (Type-II) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Merestinib inhibits HGF-induced MET receptor phosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.

NTRK_Signaling_Pathway Merestinib Inhibition of the NTRK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin NTRK_Receptor NTRK Receptor (NTRK1/2/3) Neurotrophin->NTRK_Receptor Binds PI3K PI3K NTRK_Receptor->PI3K RAS RAS NTRK_Receptor->RAS PLCg PLCγ NTRK_Receptor->PLCg Merestinib Merestinib Merestinib->NTRK_Receptor Inhibits (Type-II) AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival MAPK_ERK MAPK/ERK RAS->MAPK_ERK Neuronal_Differentiation Neuronal Differentiation MAPK_ERK->Neuronal_Differentiation DAG_IP3 DAG / IP3 PLCg->DAG_IP3

Caption: Merestinib inhibits NTRK receptor phosphorylation, disrupting downstream signaling cascades like PI3K/AKT and RAS/MAPK.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like Merestinib.

Kinase_Inhibitor_Workflow Experimental Workflow for Kinase Inhibitor Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) - Determine Ki / IC50 Cell_Based_Phospho Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) - Confirm target engagement Biochemical_Assay->Cell_Based_Phospho Lead Compound Selection Cell_Proliferation Cell Proliferation Assay (e.g., WST-1, MTS) - Assess anti-proliferative effects Cell_Based_Phospho->Cell_Proliferation Xenograft_Model Tumor Xenograft Model (e.g., Subcutaneous, Orthotopic) - Evaluate anti-tumor efficacy Cell_Proliferation->Xenograft_Model Candidate for In Vivo Testing PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis - Assess drug exposure and target modulation Xenograft_Model->PK_PD_Analysis

Caption: A general workflow for characterizing a kinase inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Merestinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of Merestinib to inhibit the enzymatic activity of purified kinases.

  • Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the target kinase.

  • Materials:

    • Purified recombinant kinase (e.g., MET, AXL, NTRK1).

    • Specific substrate peptide for each kinase.

    • [γ-³³P]ATP.

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • P81 phosphocellulose paper.

    • Phosphoric acid wash buffer (0.75%).

    • Scintillation counter and fluid.

  • Protocol:

    • Prepare serial dilutions of Merestinib in assay buffer containing a final DMSO concentration of ≤1%.

    • In a 96-well plate, add 10 µL of the diluted Merestinib or DMSO (vehicle control).

    • Add 20 µL of a solution containing the kinase and its specific substrate peptide to each well.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of Merestinib to inhibit MET phosphorylation in a cellular context.

  • Principle: Uses specific antibodies to detect the phosphorylated form of the MET receptor in cell lysates after treatment with Merestinib.

  • Cell Line: NCI-H441 (MET overexpressing) or other relevant cell lines.

  • Materials:

    • NCI-H441 cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound.

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Protocol:

    • Seed NCI-H441 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Merestinib (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total MET and loading controls (e.g., β-actin) to ensure equal protein loading.

Cell Proliferation Assay (WST-1)

This assay measures the effect of Merestinib on the metabolic activity of cancer cells, which is an indicator of cell proliferation.

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Line: MKN-45 (MET-amplified gastric cancer) or other sensitive cell lines.

  • Materials:

    • MKN-45 cells.

    • 96-well cell culture plates.

    • This compound.

    • WST-1 reagent.

    • Microplate reader.

  • Protocol:

    • Seed MKN-45 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Allow the cells to attach for 24 hours.

    • Add 100 µL of medium containing serial dilutions of Merestinib (or DMSO for control) to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for an additional 1-4 hours, until a visible color change is observed.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of Merestinib in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of Merestinib on tumor growth is monitored over time.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: U-87 MG (glioblastoma with MET autocrine loop) or MKN-45.

  • Materials:

    • U-87 MG cells.

    • Matrigel.

    • This compound formulated for oral gavage (e.g., in 1% Na-CMC/0.25% Tween-80).

    • Calipers for tumor measurement.

  • Protocol:

    • Harvest U-87 MG cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Administer Merestinib (e.g., 3, 6, 12 mg/kg) or vehicle control daily via oral gavage.

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health throughout the study.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of MET, NTRK, and other key oncogenic drivers. Its classification as a Type-II inhibitor confers favorable pharmacodynamic properties, including a long target residence time. The comprehensive preclinical data, derived from a suite of biochemical, cellular, and in vivo experiments, demonstrates its ability to effectively block critical cancer signaling pathways, inhibit cell proliferation, and suppress tumor growth. This in-depth understanding of its mechanism of action provides a strong rationale for its clinical investigation in cancers harboring alterations in its target kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

An In-Depth Technical Guide to LY2801653 Dihydrochloride: A c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2801653, also known as Merestinib, is a potent, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway through mechanisms such as c-Met overexpression, gene amplification, or mutations is strongly associated with tumor growth and metastasis in numerous cancers.[3] LY2801653 is a type-II ATP-competitive inhibitor, demonstrating a slow-off rate from the c-Met kinase, which contributes to its prolonged pharmacodynamic effects.[3][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on LY2801653, with a focus on its mechanism of action, quantitative inhibitory activity, and detailed experimental methodologies.

Chemical Properties and Mechanism of Action

LY2801653 dihydrochloride is the salt form of Merestinib. As a type-II inhibitor, it binds to the inactive "DFG-out" conformation of the c-Met kinase domain, offering a high degree of selectivity and potency.[7] This mode of binding also allows for activity against a range of c-Met activating mutations.[7]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of LY2801653
Target KinaseParameterValue (nM)
c-MetKi2[1][3][6][8][9]
MST1RIC5011[1][8][9]
AXLIC502[1][8][9]
MERTKIC5010[1][8][9]
FLT3IC507[1][8][9]
ROS1IC5023[8]
DDR1IC500.1[1][8][9]
DDR2IC507[1][8][9]
MKNK1/2IC507[1][8]
TEKIC5063[1][9]
TYRO3IC5028[1][9]
PDGFRAIC5041[1][9]
Table 2: Cellular Activity of LY2801653
AssayCell LineParameterValue (nM)
c-Met AutophosphorylationH460 (HGF-stimulated)IC5035.2 ± 6.9[1][8]
c-Met AutophosphorylationS114IC5059.2[1][8]
Table 3: In Vivo Pharmacokinetics of LY2801653
SpeciesElimination Half-life (t1/2)
Mouse2.9 hours[6][8]
Non-human Primate14.3 hours[6][8]
Table 4: Summary of Efficacy Results from Phase I Clinical Trial (NCT01285037)
Cancer TypeTreatment RegimenBest Overall Response
CholangiocarcinomaMerestinib + Cisplatin1 Complete Response (6%), 6 Stable Disease (30%)[8]
CholangiocarcinomaMerestinib + Gemcitabine + Cisplatin3 Partial Responses (19%), 8 Stable Disease (50%)[8]
All Cancers (Overall)Merestinib (monotherapy and combinations)60 Stable Disease (32%)[1][2][8]
Table 5: Common Treatment-Emergent Adverse Events (TEAEs) in Phase I Clinical Trial (NCT01285037)
Adverse Event CategoryIncidence
Any Grade TEAEs96%[1]
Grade ≥3 TEAEs40%[1]

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 SRC SRC cMet->SRC STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Motility Motility & Invasion SRC->Motility Proliferation Cell Proliferation STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Motility PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival PKC PKC PLCg->PKC Morphogenesis Morphogenesis PKC->Morphogenesis LY2801653 LY2801653 LY2801653->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of LY2801653.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Specific Assays cell_culture 1. Cell Culture (e.g., DU145, H460) treatment 2. Treatment with LY2801653 (Dose-response) cell_culture->treatment stimulation 3. HGF Stimulation (for scattering and phosphorylation assays) treatment->stimulation assay 4. Perform Assay stimulation->assay data_analysis 5. Data Acquisition & Analysis (e.g., Plate reader, Microscopy) assay->data_analysis proliferation Cell Proliferation (MTS Assay) assay->proliferation scattering Cell Scattering (Microscopy) assay->scattering phosphorylation c-Met Phosphorylation (ELISA) assay->phosphorylation

Caption: General workflow for in vitro evaluation of LY2801653.

Experimental Protocols

HGF-Induced Cell Scattering Assay

This protocol is adapted from studies evaluating the effect of LY2801653 on cell motility.[6][7]

  • Cell Plating: Seed DU145 human prostate cancer cells at a density of 2 x 10³ cells per well in a 96-well poly-D-lysine coated plate.

  • Treatment: Treat the cells with varying concentrations of LY2801653 (prepared in 0.4% DMSO).

  • Stimulation: Immediately following treatment, add human HGF to a final concentration of 20 ng/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Fixation and Staining: Fix the cells with 2% formaldehyde. Stain the actin cytoskeleton with AlexaFluor 488 Phalloidin and counterstain the nuclei with Propidium Iodide.

  • Imaging and Analysis: Quantify the number of cell colonies using a laser-scanning fluorescence microplate cytometer. A colony is defined as a cluster of ≥4 cells. The degree of scattering is inversely proportional to the number of colonies.

c-Met Autophosphorylation Inhibition Assay (ELISA-based)

This protocol outlines a general method for assessing the inhibition of c-Met autophosphorylation.

  • Cell Culture and Stimulation: Culture cells with endogenous or overexpressed c-Met (e.g., H460 or S114 cells) to near confluence in 96-well plates.[1][8] For HGF-dependent models, serum-starve the cells before stimulating with HGF.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of LY2801653 for a specified period.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for total c-Met.

    • Add cell lysates to the wells and incubate to allow c-Met to bind.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on c-Met (e.g., anti-phospho-Met (Y1234/1235)).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the phospho-Met signal to the total c-Met signal and calculate the IC₅₀ value for LY2801653.

Cell Proliferation (MTS) Assay

This is a common method to assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of LY2801653 to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like PES, to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion

LY2801653 (Merestinib) is a potent, multi-kinase inhibitor with significant activity against c-Met.[9] Preclinical studies have demonstrated its ability to inhibit c-Met signaling, leading to reduced cell proliferation and scattering in vitro and anti-tumor effects in vivo.[3][6][9] The Phase I clinical trial (NCT01285037) has established a tolerable safety profile and recommended Phase II dose, with evidence of anti-cancer activity, particularly in cholangiocarcinoma.[2][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. Further clinical investigation of LY2801653, both as a monotherapy and in combination regimens, is warranted.[8]

References

Merestinib's Kinase Promiscuity: A Technical Guide to Non-MET Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the kinase targets of Merestinib (LY2801653) beyond its well-characterized inhibition of the MET receptor tyrosine kinase. Merestinib, a multi-kinase inhibitor, has demonstrated potent activity against a range of other kinases implicated in oncogenesis and other disease processes. Understanding this broader inhibitory profile is critical for elucidating its full mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.

Quantitative Analysis of Merestinib's Kinase Inhibition Profile

Merestinib exhibits potent inhibitory activity against several receptor tyrosine kinases (RTKs) and serine/threonine kinases, in addition to MET. The following table summarizes the in vitro inhibitory potency of Merestinib against its key non-MET targets, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values. These values are critical for comparing the relative sensitivity of different kinases to Merestinib and for informing dose-response studies.

Kinase TargetTypeIC50 (nM)Ki (nM)Assay TypeReference
MET Receptor Tyrosine Kinase4.72Biochemical[1][2]
AXL Receptor Tyrosine Kinase2-Cell-based[2][3]
MERTK Receptor Tyrosine Kinase10-Cell-based[2][3]
MST1R (RON) Receptor Tyrosine Kinase11-Cell-based[2][3]
FLT3 Receptor Tyrosine Kinase7-Cell-based[2][3]
DDR1 Receptor Tyrosine Kinase0.1-Cell-based[2][3]
DDR2 Receptor Tyrosine Kinase7-Cell-based[2][3]
ROS1 Receptor Tyrosine Kinase23-Cell-based[3]
TEK (TIE2) Receptor Tyrosine Kinase63--[2]
NTRK1/2/3 Receptor Tyrosine Kinase---[4][5]
MKNK1/2 Serine/Threonine Kinase7-Cell-based[2][3]

Key Signaling Pathways Targeted by Merestinib

Merestinib's inhibition of these non-MET kinases disrupts critical signaling cascades that drive cell proliferation, survival, migration, and invasion. The following diagrams illustrate the primary signaling pathways affected by Merestinib's activity against its key off-target kinases.

TAM_Family_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL MERTK MERTK Gas6->MERTK PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT MERTK->PI3K MERTK->RAS MERTK->STAT Merestinib Merestinib Merestinib->AXL Merestinib->MERTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation STAT->Survival Migration Migration FLT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Merestinib Merestinib Merestinib->FLT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation Other_RTK_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MST1R MST1R (RON) PI3K_AKT PI3K/AKT Pathway MST1R->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MST1R->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK JAK_STAT JAK/STAT Pathway ROS1->JAK_STAT DDR1_2 DDR1/2 DDR1_2->PI3K_AKT DDR1_2->RAS_MAPK NTRK NTRK NTRK->PI3K_AKT NTRK->RAS_MAPK Merestinib Merestinib Merestinib->MST1R Merestinib->ROS1 Merestinib->DDR1_2 Merestinib->NTRK Oncogenic_Signaling Oncogenic Signaling (Proliferation, Survival, Invasion) PI3K_AKT->Oncogenic_Signaling RAS_MAPK->Oncogenic_Signaling JAK_STAT->Oncogenic_Signaling MKNK1_2_Signaling cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling ERK ERK MKNK1_2 MKNK1/2 ERK->MKNK1_2 p38 p38 MAPK p38->MKNK1_2 eIF4E eIF4E MKNK1_2->eIF4E mRNA_Translation mRNA Translation (e.g., c-Myc, Cyclin D1) eIF4E->mRNA_Translation Merestinib Merestinib Merestinib->MKNK1_2 Biochemical_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Kinase Purified Kinase Incubation Incubate Kinase, Substrate, ATP, and Merestinib at 30°C Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP (often radiolabeled, e.g., [γ-32P]ATP) ATP->Incubation Merestinib_dilutions Merestinib (serial dilutions) Merestinib_dilutions->Incubation Quench Stop Reaction (e.g., add EDTA) Incubation->Quench Detection Measure Substrate Phosphorylation (e.g., filter binding and scintillation counting) Quench->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Culture cells expressing the target kinase Seed_plate Seed cells into a multi-well plate Cells->Seed_plate Treat_Merestinib Treat cells with serial dilutions of Merestinib Seed_plate->Treat_Merestinib Stimulate Stimulate with ligand (if necessary to activate kinase) Treat_Merestinib->Stimulate Lyse_cells Lyse cells to release proteins Stimulate->Lyse_cells Detect_phosphorylation Detect phosphorylation of a downstream substrate (e.g., Western Blot, ELISA, or TR-FRET) Lyse_cells->Detect_phosphorylation Calculate_IC50 Calculate % Inhibition and Determine IC50 Detect_phosphorylation->Calculate_IC50

References

Merestinib Dihydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, small-molecule multi-kinase inhibitor.[1] Initially developed as a c-Met (hepatocyte growth factor receptor) inhibitor, it has demonstrated significant activity against a range of other clinically relevant oncogenic kinases.[2][3] This technical guide provides an in-depth overview of the biological activity of Merestinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Merestinib is a type-II ATP-competitive inhibitor of the MET tyrosine kinase.[4][5] It binds to the "DFG-out" conformation of the kinase domain, a characteristic of type-II inhibitors, leading to a slow-off rate and a prolonged pharmacodynamic residence time.[4][6] This interaction effectively blocks the autophosphorylation of MET induced by its ligand, hepatocyte growth factor (HGF), and subsequently disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[1][3] Beyond MET, Merestinib has been shown to be a type II inhibitor of neurotrophic receptor kinase (NTRK) as well.[7][8]

Quantitative Kinase Inhibition Profile

Merestinib exhibits potent inhibitory activity against a panel of kinases. The following tables summarize its in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition Data

Target KinaseKi (nM)IC50 (nM)Assay Type
c-Met24.7Cell-free
DDR10.1Cell-based
AXL2Cell-based
FLT37Cell-based
MKNK1/27Cell-based
DDR27Cell-based
MERTK10Cell-based
MST1R (RON)11Cell-based
ROS123Cell-based
TYRO328Cell-based
PDGFRA41Cell-based
TEK63Cell-based

Data sourced from multiple references.[4][5][9][10]

Table 2: Cellular Activity of Merestinib

Cell LineAssayIC50 (nM)
H460 (HGF-stimulated)MET autophosphorylation35.2 ± 6.9
S114MET autophosphorylation59.2
KM-12 (TPM3-NTRK1 fusion)Anchorage-dependent proliferation13-105
KM-12 (TPM3-NTRK1 fusion)Anchorage-independent proliferation45-206
Ba/F3 (MET-activating mutations)Cell Growth12-248

Data sourced from multiple references.[6][7][9][10]

Key Signaling Pathways Inhibited by Merestinib

Merestinib's primary mechanism involves the inhibition of the c-Met signaling cascade. Upon binding of HGF, MET dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of several pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. Merestinib blocks the initial autophosphorylation step, thereby inhibiting these downstream effects. Additionally, its inhibition of MKNK1/2 impacts the phosphorylation of eIF4E, a critical factor in protein translation.[3][7]

Merestinib_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor (Tyrosine Kinase) HGF->MET_Receptor Binds P P MET_Receptor->P Autophosphorylation Merestinib Merestinib Merestinib->MET_Receptor Inhibits RAS_RAF_MEK_ERK_Pathway RAS/MAPK Pathway P->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT Pathway P->PI3K_AKT_mTOR_Pathway STAT_Pathway STAT Pathway P->STAT_Pathway Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival RAS_RAF_MEK_ERK_Pathway->Cell_Cycle_Progression Invasion_Metastasis Invasion & Metastasis RAS_RAF_MEK_ERK_Pathway->Invasion_Metastasis PI3K_AKT_mTOR_Pathway->Cell_Cycle_Progression STAT_Pathway->Cell_Cycle_Progression

Caption: Merestinib inhibits MET receptor autophosphorylation.

In Vivo Anti-Tumor Activity

Merestinib has demonstrated significant anti-tumor effects in various preclinical xenograft models.[4][6] Efficacy has been observed in models with MET gene amplification (MKN45), MET autocrine signaling (U-87MG, KP4), and MET overexpression (H441).[5][6] Furthermore, in a KM-12 xenograft model with a TPM3-NTRK1 fusion, Merestinib treatment at 24 mg/kg once daily resulted in significant anti-tumor effects.[7] In vivo studies have also highlighted its ability to induce vessel normalization in tumors.[4][5] The 50% target inhibition dose (TED50) for MET phosphorylation has been reported as 1.2 mg/kg, with a 90% target inhibition dose (TED90) of 7.4 mg/kg.[6][9]

Detailed Experimental Protocols

MET Autophosphorylation Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of Merestinib for the inhibition of HGF-induced MET autophosphorylation.

Materials:

  • H460 or S114 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant Human HGF

  • This compound

  • DMSO (for compound dilution)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Phospho-MET (Tyr1234/1235) and total MET antibodies

  • ELISA or Western Blotting reagents

Procedure:

  • Cell Culture: Plate H460 or S114 cells in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Prepare a serial dilution of Merestinib in DMSO and then dilute in serum-free media. Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.

  • HGF Stimulation: Add HGF to the wells (final concentration ~50 ng/mL) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer.

  • Quantification: Determine the levels of phosphorylated MET and total MET in the cell lysates using a suitable immunoassay method like ELISA or Western Blotting.

  • Data Analysis: Calculate the percentage of inhibition of MET phosphorylation for each Merestinib concentration relative to the HGF-stimulated control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][9]

Experimental_Workflow_MET_Autophosphorylation_Assay Start Start Cell_Plating Plate H460/S114 Cells Start->Cell_Plating Serum_Starvation Serum Starve Cells Cell_Plating->Serum_Starvation Compound_Addition Add Merestinib Dilutions Serum_Starvation->Compound_Addition HGF_Stimulation Stimulate with HGF Compound_Addition->HGF_Stimulation Cell_Lysis Lyse Cells HGF_Stimulation->Cell_Lysis Immunoassay Perform ELISA or Western Blot Cell_Lysis->Immunoassay Data_Analysis Calculate % Inhibition & IC50 Immunoassay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MET Autophosphorylation Inhibition Assay.

Cell Scattering Assay

This assay assesses the ability of Merestinib to inhibit HGF-induced cell scattering, a hallmark of MET activation.

Materials:

  • DU145 prostate cancer cells

  • Poly-D-lysine coated 96-well plates

  • Complete cell culture medium

  • Recombinant Human HGF

  • This compound

  • Formaldehyde solution

  • AlexaFluor 488 Phalloidin

  • Propidium Iodide

  • Fluorescence microplate cytometer

Procedure:

  • Cell Seeding: Seed approximately 2x10³ DU145 cells per well in poly-D-lysine coated 96-well plates.[5]

  • Treatment: Immediately treat the cells with a range of Merestinib concentrations (e.g., 0.01-10 µM) followed by the addition of human HGF (20 ng/mL).[4][5]

  • Incubation: Incubate the plates for 48 hours at 37°C.[4][5]

  • Fixation and Staining: Fix the cells with 2% formaldehyde, then stain with AlexaFluor 488 Phalloidin (to visualize the actin cytoskeleton and cell morphology) and counterstain with Propidium Iodide (to visualize nuclei).[5]

  • Quantification: Quantify colony counts using a laser-scanning fluorescence microplate cytometer. A colony is typically defined as a cluster of ≥4 cells.[5]

  • Analysis: Assess the reduction in cell scattering (i.e., the maintenance of compact colonies) in Merestinib-treated wells compared to the HGF-only control.

Clinical Development

Merestinib has been evaluated in Phase I and Phase II clinical trials for various advanced cancers, including biliary tract cancer, non-small cell lung cancer, and other solid tumors.[2][3][11][12] A Phase I study established a tolerable safety profile and a recommended Phase II dose of 120 mg once daily.[3][12] While some clinical trials were terminated for reasons such as funding limitations or not meeting response criteria in unselected populations, the preclinical data strongly support its potential in biomarker-selected patient populations, particularly those with MET exon 14 skipping mutations or NTRK fusions.[11][13]

Conclusion

This compound is a potent multi-kinase inhibitor with a well-defined mechanism of action against c-Met and other oncogenic kinases. Its ability to inhibit key signaling pathways translates to significant anti-tumor activity in preclinical models. The comprehensive data presented in this guide underscore the therapeutic potential of Merestinib and provide a valuable resource for researchers and clinicians in the field of oncology drug development. Further investigation in appropriately selected patient populations is warranted to fully elucidate its clinical utility.

References

The Pharmacodynamics of Merestinib: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the pharmacodynamics of Merestinib (LY2801653) in various cancer models. Merestinib is an orally available, small-molecule multi-kinase inhibitor that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of Merestinib.

Mechanism of Action

Merestinib is a type-II ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression.[3] Its primary targets include MET, AXL, and Neurotrophic Receptor Tyrosine Kinase (NTRK).[2][4] By binding to the kinase domain of these receptors, Merestinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[5]

Inhibition of MET Signaling

The MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in tumorigenesis and metastasis when aberrantly activated.[1] Merestinib is a potent inhibitor of MET, with a dissociation constant (Ki) of 2 nM.[3] It effectively blocks MET autophosphorylation and disrupts downstream signaling cascades.[5][6]

Inhibition of AXL Signaling

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is associated with therapeutic resistance and poor prognosis in several cancers.[7] Merestinib is a highly potent inhibitor of AXL, with a reported IC50 of 2 nM.[6] Inhibition of AXL signaling by Merestinib can overcome drug resistance and enhance the efficacy of other anti-cancer agents.[8]

Inhibition of NTRK Signaling

Merestinib has also been identified as a type II inhibitor of NTRK1, NTRK2, and NTRK3.[4][9] This is significant as NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[10] Merestinib has shown profound tumor growth inhibition in cancer models harboring NTRK fusions, including those with acquired resistance to other NTRK inhibitors.[4][9]

Quantitative In Vitro Activity

The following tables summarize the in vitro inhibitory activity of Merestinib against a panel of kinases and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Merestinib [3][6]

Kinase TargetIC50 (nM)
MET4.7
AXL2
MERTK10
MST1R (RON)11
DDR10.1
DDR27
FLT37
ROS123
MKNK1/27
TYRO328
PDGFRA41
TEK (TIE2)63

Table 2: Anti-proliferative Activity of Merestinib in Cancer Cell Lines [3][4]

Cell LineCancer TypeKey Genetic FeatureIC50 (nM) - Anchorage DependentIC50 (nM) - Anchorage Independent
MKN45Gastric CarcinomaMET AmplificationPotent (Specific value not cited)Not Available
Hs746TGastric CarcinomaMET AmplificationPotent (Specific value not cited)Not Available
H1993Lung AdenocarcinomaMET AmplificationPotent (Specific value not cited)Not Available
U-87MGGlioblastomaMET AutocrineLess Potent (Specific value not cited)Not Available
KATO-IIIGastric CarcinomaNo MET AmplificationLess Potent (Specific value not cited)Not Available
KM-12Colorectal CarcinomaTPM3-NTRK1 Fusion13-10545-206

In Vivo Efficacy in Xenograft Models

Merestinib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models.

Table 3: In Vivo Anti-Tumor Efficacy of Merestinib [4][6]

Xenograft ModelCancer TypeKey Genetic FeatureMerestinib DoseTumor Growth Inhibition (TGI) / Regression
MKN45Gastric CarcinomaMET AmplificationNot SpecifiedSignificant TGI
U-87MGGlioblastomaMET AutocrineNot SpecifiedSignificant TGI
KP4Pancreatic CancerMET AutocrineNot SpecifiedSignificant TGI
H441Lung CancerMET OverexpressionNot SpecifiedSignificant TGI
KM-12Colorectal CarcinomaTPM3-NTRK1 Fusion24 mg/kg, QDSignificant TGI (T/C = 4%)
EL1989 (PDX)Colorectal CarcinomaTPM3-NTRK1 Fusion24 mg/kg, QDTumor Regression (-39.1%)
HNSCC (PDX)Head and Neck Squamous Cell CarcinomaETV6-NTRK3 FusionNot SpecifiedSignificant TGI
NIH-3T3FibrosarcomaTPM3-NTRK1 (Wild-type)12 or 24 mg/kg, QDTumor Regression
NIH-3T3FibrosarcomaTPM3-NTRK1 (G667C Mutant)12 or 24 mg/kg, QDTumor Growth Blocked

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways inhibited by Merestinib.

Merestinib_MET_Signaling_Pathway Merestinib's Inhibition of the MET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds p-MET Phosphorylated MET MET Receptor->p-MET Autophosphorylation Merestinib Merestinib Merestinib->p-MET Inhibits GAB1 GAB1 p-MET->GAB1 GRB2 GRB2 p-MET->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell Survival Cell Survival mTOR->Cell Survival ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Invasion Cell Invasion ERK->Cell Invasion

Caption: Merestinib inhibits MET receptor autophosphorylation.

Merestinib_AXL_Signaling_Pathway Merestinib's Inhibition of the AXL Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL Receptor AXL Receptor Gas6->AXL Receptor Binds p-AXL Phosphorylated AXL AXL Receptor->p-AXL Dimerization & Autophosphorylation Merestinib Merestinib Merestinib->p-AXL Inhibits PI3K PI3K p-AXL->PI3K PLCγ PLCγ p-AXL->PLCγ GRB2 GRB2 p-AXL->GRB2 AKT AKT PI3K->AKT PKC PKC PLCγ->PKC RAS/MAPK\nPathway RAS/MAPK Pathway GRB2->RAS/MAPK\nPathway mTOR mTOR AKT->mTOR NF-κB NF-κB AKT->NF-κB Metastasis Metastasis RAS/MAPK\nPathway->Metastasis Cell Survival Cell Survival mTOR->Cell Survival Drug Resistance Drug Resistance NF-κB->Drug Resistance

Caption: Merestinib inhibits AXL receptor autophosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacodynamics of Merestinib.

Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition

This protocol is designed to assess the inhibitory effect of Merestinib on the phosphorylation of MET, AXL, or NTRK in cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MKN45, KM-12)

  • Cell culture medium and supplements

  • Merestinib (stock solution in DMSO)

  • Ligand for receptor stimulation (e.g., HGF for MET)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phospho-MET, total MET, phospho-AXL, total AXL, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if ligand stimulation is required.

    • Pre-treat cells with various concentrations of Merestinib or vehicle (DMSO) for a specified time (e.g., 2 hours).

    • If applicable, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL HGF for 15 minutes).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add supplemented RIPA buffer to the cells and scrape to collect the lysate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody for the total protein (e.g., total MET) to confirm equal loading.

    • Quantify band intensities to determine the extent of phosphorylation inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Merestinib treatment.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Merestinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of Merestinib or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value of Merestinib by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Merestinib's anti-tumor efficacy in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Merestinib formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer Merestinib or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).

  • Monitoring and Measurement:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).

    • Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the control group.

Experimental_Workflow_In_Vivo_Study General Workflow for In Vivo Xenograft Study Tumor_Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Merestinib or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI, etc.) Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy of Merestinib.

Conclusion

Merestinib is a potent multi-kinase inhibitor with significant anti-tumor activity in a range of cancer models driven by aberrant MET, AXL, and NTRK signaling. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic pathways, supports its continued investigation as a promising therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the further preclinical evaluation of Merestinib and other targeted therapies.

References

Merestinib (LY2801653): A Technical Guide to a Potent MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (LY2801653) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] As a type-II ATP-competitive inhibitor, Merestinib exhibits a slow-off dissociation from the MET kinase, contributing to a prolonged pharmacodynamic effect.[2][3] Dysregulation of the MET signaling pathway, primarily through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in various cancers.[4][5] Merestinib has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models with MET alterations and has shown clinical potential in patients with advanced cancers.[4][6] This technical guide provides an in-depth overview of Merestinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action and MET Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4] Aberrant MET signaling, often due to genetic alterations, leads to constitutive activation of these pathways, promoting cancer development and progression.[4]

Merestinib functions as a type-II inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This mode of inhibition is characterized by a slow dissociation rate, leading to sustained target engagement.[2][3] By blocking the ATP-binding site, Merestinib prevents MET autophosphorylation and the subsequent activation of downstream signaling effectors.[5]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization GRB2_SOS GRB2/SOS MET_receptor->GRB2_SOS Phosphorylation PI3K PI3K MET_receptor->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion AKT->Invasion Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival Merestinib Merestinib (LY2801653) Merestinib->MET_receptor Inhibition

Caption: Simplified MET Signaling Pathway and Merestinib's Point of Inhibition.

Quantitative Preclinical and Clinical Data

Merestinib has been extensively characterized in a variety of preclinical and clinical settings. The following tables summarize key quantitative data related to its potency, selectivity, and clinical efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of Merestinib
Target KinaseAssay TypeIC50 / Ki (nM)Reference(s)
MET Cell-free (Ki)2[2][3][7][8]
MET (autophosphorylation)H460 cells35.2 ± 6.9[3][7][8]
MET (autophosphorylation)S114 cells59.2[3][6][7][8]
AXL Cell-based2[2][7][8]
MERTK Cell-based10[2][7][8]
MST1R (RON) Cell-based11[2][7][8]
ROS1 Cell-based23[2]
FLT3 Cell-based7[2][7][8]
DDR1 Cell-based0.1[2][7][8]
DDR2 Cell-based7[2][7][8]
MKNK1/2 Cell-based7[2][7][8]
NTRK Anchorage-dependent proliferation (KM-12)13-105[9]
NTRK Anchorage-independent proliferation (KM-12)45-206[9]
Table 2: In Vitro Anti-proliferative Activity of Merestinib in MET-Altered Cell Lines
Cell LineCancer TypeMET AlterationIC50 (nM)Reference(s)
MKN45 GastricAmplificationPotent activity[2][3]
Hs746T GastricAmplification, Exon 14 Skipping34[2][10]
H1993 LungAmplificationPotent activity[2]
Table 3: Phase I Clinical Trial Results of Merestinib (NCT01285037)
ParameterFindingReference(s)
Recommended Phase II Dose 120 mg once daily[4][11]
Overall Response (N=186)
   Complete Response (CR)1 patient (Cholangiocarcinoma)[4][11]
   Partial Response (PR)3 patients (Cholangiocarcinoma)[4][11]
   Stable Disease (SD)60 patients (32%)[4][11]
Response in Cholangiocarcinoma (CCA) with Merestinib + Gemcitabine/Cisplatin (N=16)
   Partial Response (PR)3 patients (19%)[4]
   Stable Disease (SD)8 patients (50%)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Merestinib.

In Vitro MET Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Merestinib on MET kinase activity.

Materials:

  • Recombinant human c-MET kinase (BPS Bioscience)[12]

  • 5x Kinase Assay Buffer[12]

  • ATP (500 µM)[12]

  • PTK substrate (e.g., Poly(Glu:Tyr 4:1))[12]

  • Merestinib (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • 96-well white plates

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[12]

  • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.

  • Dispense the Master Mix into the wells of a 96-well plate.

  • Add Merestinib at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Dilute the c-MET kinase in 1x Kinase Assay Buffer and add it to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.[12]

  • To stop the kinase reaction, add the ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.[12]

  • Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.[12]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each Merestinib concentration and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of Merestinib on the proliferation of cancer cell lines.

Materials:

  • MET-dependent cancer cell lines (e.g., MKN-45, Hs746T)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)[13]

  • Merestinib

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/XTT-based reagent[13][14]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

  • Treat the cells with a serial dilution of Merestinib for 72 hours.[13]

  • Add the CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's protocol.[14]

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.[14]

Western Blot for MET Phosphorylation

This protocol is used to assess the inhibition of MET autophosphorylation in cells treated with Merestinib.

Materials:

  • MET-expressing cells (e.g., H460)

  • Hepatocyte Growth Factor (HGF)

  • Merestinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235) and anti-total-MET[15][16]

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.[17]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with 5% BSA in TBST.[19]

  • Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-MET antibody as a loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_blotting Immunoblotting cluster_reprobe Reprobing Cell_Culture Cell Culture Treatment Treatment with Merestinib & HGF Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-MET) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobe_Total Reprobe with Total MET Antibody Stripping->Reprobe_Total

Caption: General workflow for Western Blot analysis of MET phosphorylation.
In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Merestinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MET-amplified tumor cells (e.g., MKN-45, Hs746T)[3][10]

  • Merestinib formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Merestinib orally at the desired dose and schedule (e.g., 12 mg/kg, once daily).[10] The control group receives the vehicle.

  • Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Conclusion

Merestinib (LY2801653) is a well-characterized, potent inhibitor of the MET signaling pathway with a broad spectrum of activity against other oncogenic kinases. Its preclinical profile demonstrates significant anti-tumor effects in models with MET pathway dysregulation. Early clinical data have shown a manageable safety profile and promising signs of anti-cancer activity, particularly in cholangiocarcinoma.[4] The experimental protocols detailed in this guide provide a framework for the continued investigation of Merestinib and other MET-targeting agents in both basic research and drug development settings. Further clinical evaluation is warranted to fully define the therapeutic potential of Merestinib in specific patient populations with MET-driven malignancies.[4]

References

In Vitro Potency of Merestinib Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (dihydrochloride), also known as LY2801653, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It functions as a type-II ATP-competitive inhibitor, demonstrating significant activity against a range of kinases implicated in oncology.[1][3] This technical guide provides a comprehensive overview of the in vitro potency of Merestinib dihydrochloride, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the signaling pathways it modulates.

Biochemical Potency: Kinase Inhibition Profile

Merestinib exhibits a distinct kinase inhibition profile, with high potency against several key oncogenic kinases. The following tables summarize the inhibitory activity of Merestinib against a panel of kinases, presenting both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Merestinib Kinase Inhibitory Potency

Target KinaseIC50 (nM)Ki (nM)
MET4.7[4]2[1][2][3]
AXL2[1][2][3]-
MERTK10[1][2][3]-
TYRO328[1][2]-
MST1R (RON)11[1][2][3]-
ROS1--
DDR10.1[1][2][3]-
DDR27[1][2][3]-
FLT37[1][2][3]-
TEK63[1][2]-
MKNK1/27[1][2][3]-
PDGFRA41[1][2]-

Table 2: Merestinib and Metabolites NTRK Binding Affinity [5]

Target KinaseMerestinib Kd (nM)Metabolite M1 Kd (nM)Metabolite M2 Kd (nM)
NTRK12015120
NTRK29261320
NTRK354--

Cellular Potency: Anti-proliferative and Signaling Inhibition

In cellular assays, Merestinib demonstrates potent inhibition of signaling pathways and anti-proliferative activity in cancer cell lines with specific genetic profiles.

Table 3: Inhibition of MET Autophosphorylation

Cell LineConditionIC50 (nM)
H460HGF-stimulated35.2 ± 6.9[1][2][3]
S11459.2[1][2][3]

Table 4: Anti-proliferative Activity in NTRK Fusion-Positive Cell Line [4]

Cell LineAssay TypeIC50 (nM)
KM-12 (TPM3-NTRK1)Anchorage-dependent proliferation13-105
KM-12 (TPM3-NTRK1)Anchorage-independent proliferation45-206

Merestinib also shows more potent anti-proliferative effects in cell lines with MET gene amplification (e.g., MKN45, Hs746T, H1993) compared to those without (e.g., U-87MG, KATO-III).[3][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF KinEASE)

This protocol outlines a general procedure for determining the in vitro potency of Merestinib against purified kinases using the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE platform.

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • ATP

  • This compound

  • Kinase reaction buffer

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: a. In a 384-well plate, add the kinase, biotinylated substrate peptide, and Merestinib at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding HTRF Detection Buffer containing EDTA. b. Add the Eu3+ cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. c. Incubate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular MET Autophosphorylation Assay (PathHunter®)

This protocol describes a general method for assessing the inhibitory effect of Merestinib on MET receptor tyrosine kinase autophosphorylation in a cellular context using the PathHunter® cell-based assay.

Materials:

  • PathHunter® cells engineered to express a MET receptor fusion protein

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • Cell culture medium

  • PathHunter® Detection Reagents

  • White, opaque 96-well microplates

Procedure:

  • Cell Plating: Seed the PathHunter® cells in a 96-well microplate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a predetermined time.

  • Stimulation: Stimulate the cells with HGF to induce MET receptor dimerization and autophosphorylation.

  • Detection: a. Add the PathHunter® Detection Reagents to the wells. b. Incubate at room temperature to allow for the generation of a chemiluminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the signal against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a general workflow for analyzing the phosphorylation status of target proteins (e.g., MET, ERK) in cell lysates following treatment with Merestinib.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cultured cells with various concentrations of Merestinib. b. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Merestinib on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Merestinib

Merestinib primarily targets the MET, AXL, and NTRK signaling pathways, which are crucial for cell proliferation, survival, and migration.

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF MET MET Receptor HGF->MET RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 Merestinib Merestinib Merestinib->MET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified MET signaling pathway inhibited by Merestinib.

AXL_Signaling_Pathway cluster_downstream Downstream Signaling GAS6 GAS6 AXL AXL Receptor GAS6->AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Merestinib Merestinib Merestinib->AXL Inhibits AKT AKT PI3K->AKT CellSurvival Cell Survival, Resistance, Migration AKT->CellSurvival ERK->CellSurvival STAT3->CellSurvival

Caption: AXL receptor signaling pathway targeted by Merestinib.

NTRK_Signaling_Pathway cluster_downstream Downstream Signaling Neurotrophins Neurotrophins TRK_Fusion NTRK Fusion Protein Neurotrophins->TRK_Fusion Ligand-independent activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Fusion->PI3K_AKT PLCG PLCγ Pathway TRK_Fusion->PLCG Merestinib Merestinib Merestinib->TRK_Fusion Inhibits CellProliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation PLCG->CellProliferation

Caption: NTRK fusion protein signaling cascade inhibited by Merestinib.

Experimental Workflows

Kinase_Inhibition_Workflow A Prepare serial dilution of Merestinib B Add kinase, substrate, and Merestinib to plate A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction and add detection reagents D->E F Read HTRF signal E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of Merestinib A->B C Incubate for 72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Merestinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It primarily targets the MET proto-oncogene, a receptor tyrosine kinase, but also demonstrates significant activity against a range of other kinases including NTRK, AXL, RON, MERTK, TYRO3, ROS1, and MKNK1/2.[2][3] This broad-spectrum activity makes Merestinib a subject of interest in preclinical and clinical research for various cancers. Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Merestinib acts as a type II ATP-competitive inhibitor, binding to the "DFG-out" conformation of the kinase domain, which provides a prolonged pharmacodynamic effect.[3][5]

These application notes provide a comprehensive overview of the in vivo application of this compound, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell growth and survival. Its primary target, MET, upon activation by its ligand, hepatocyte growth factor (HGF), triggers pathways such as RAS/MAPK and PI3K/AKT. Merestinib's inhibition of MET, as well as other key kinases like NTRK and AXL, leads to the downregulation of these pro-survival signals.[3][4]

Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Merestinib.

Merestinib_Signaling_Pathway Merestinib Merestinib MET MET Merestinib->MET NTRK NTRK Merestinib->NTRK AXL AXL Merestinib->AXL MKNK MKNK1/2 Merestinib->MKNK RAS RAS MET->RAS PI3K PI3K MET->PI3K NTRK->RAS NTRK->PI3K AXL->RAS AXL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation eIF4E p-eIF4E MKNK->eIF4E eIF4E->Proliferation

Caption: Merestinib inhibits MET, NTRK, AXL, and MKNK1/2 signaling pathways.

Quantitative In Vivo Efficacy Data

The following tables summarize the anti-tumor efficacy of Merestinib in various xenograft models.

Table 1: Merestinib Monotherapy in Xenograft Models

Cell Line/ModelCancer TypeMouse StrainDose and ScheduleT/C (%)*p-valueReference
KM-12Colorectal CarcinomaAthymic Nude24 mg/kg, QD, PO4<0.001[3]
HNSCC PDX (ETV6-NTRK3)Head and Neck Squamous Cell CarcinomaNot Specified24 mg/kg, QD, PO6.2<0.001[3]
HNSCC PDX (ETV6-NTRK3)Head and Neck Squamous Cell CarcinomaNot Specified12 mg/kg, QD, PONot Statistically Different from Vehicle-[3]
Hs746tGastric CancerAthymic Nude12 mg/kg, QD, POSignificant Tumor Growth Inhibition<0.05[6]
Hs746tGastric CancerAthymic Nude6 mg/kg, QD, POSuboptimal-[6]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., KM-12, Hs746t) start->cell_culture tumor_implant 3. Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implant animal_prep 2. Animal Preparation (e.g., Athymic Nude Mice) animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring (to ~150-200 mm³) tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration (Oral Gavage) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Endpoint Analysis (e.g., Tumor Growth Inhibition) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for Merestinib Dihydrochloride in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally bioavailable, type-II ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), by promoting cell proliferation, survival, invasion, and angiogenesis.[3] Merestinib has demonstrated significant anti-tumor activity in preclinical models and is under investigation for the treatment of cancers with MET alterations, such as MET amplification and MET exon 14 skipping mutations.[3][4]

These application notes provide a summary of the in vitro activity of Merestinib dihydrochloride in NSCLC cell lines and detailed protocols for key experimental assays to evaluate its biological effects.

Data Presentation

Table 1: Kinase Inhibitory Activity of Merestinib
Target KinaseIC50 (nM)
c-MET (Ki)2
AXL2
FLT37
MKNK1/27
DDR27
MERTK10
MST1R (RON)11
ROS123
TYRO328
PDGFRA41
TEK63
DDR10.1

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Activity of Merestinib in Cancer Cell Lines
Cell LineCancer TypeMET StatusAssayIC50 (nM)
H460NSCLCMET expressingMET Autophosphorylation35.2 ± 6.9
S114-MET expressingMET Autophosphorylation59.2
MKN45Gastric CancerMET AmplifiedAnti-proliferativePotent
Hs746TGastric CancerMET AmplifiedAnti-proliferativePotent
H1993NSCLCMET AmplifiedAnti-proliferativePotent
U-87MGGlioblastomaMET AutocrineAnti-proliferativeLess Potent
KATO-IIIGastric CancerNo MET AmplificationAnti-proliferativeLess Potent

This table summarizes the inhibitory activity of Merestinib on MET phosphorylation and its differential anti-proliferative effects on cell lines with and without MET gene amplification.[1][2]

Signaling Pathways and Experimental Workflows

Merestinib Mechanism of Action in NSCLC

Merestinib primarily exerts its anti-cancer effects by inhibiting the c-MET receptor tyrosine kinase. In NSCLC, aberrant c-MET activation, often due to gene amplification or mutation, leads to the downstream activation of pro-survival and proliferative signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[4] Merestinib, by blocking c-MET autophosphorylation, effectively downregulates these pathways, leading to cell cycle arrest and apoptosis.

Merestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds p-c-MET p-c-MET c-MET->p-c-MET Autophosphorylation Merestinib Merestinib Merestinib->p-c-MET Inhibits PI3K PI3K p-c-MET->PI3K RAS RAS p-c-MET->RAS AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Survival Survival p-AKT->Survival Apoptosis Apoptosis p-AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Experimental_Workflow Start Start Cell_Culture Culture NSCLC Cell Lines Start->Cell_Culture Treatment Treat cells with Merestinib (dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (Crystal Violet or MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-MET, p-AKT, p-ERK) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Merestinib in Gastric Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been identified as key drivers in gastric cancer progression, playing crucial roles in tumor growth, survival, and invasion.[1][2][3] Merestinib (LY2801653) is a potent, orally bioavailable small-molecule inhibitor that targets c-Met, as well as other receptor tyrosine kinases such as AXL and DDR1/2.[4][5] Preclinical studies have demonstrated the anti-tumor activity of Merestinib in gastric cancer models, particularly in combination with chemotherapy agents like nab-paclitaxel.[4][6] These application notes provide a comprehensive overview of the use of Merestinib in gastric cancer xenograft models, including detailed experimental protocols and data presentation.

Mechanism of Action and Signaling Pathway

Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met, which in turn blocks downstream signaling pathways critical for cancer cell proliferation and survival.[4] The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, most notably the PI3K/AKT and RAS/MAPK (ERK) pathways.[2] By inhibiting c-Met phosphorylation, Merestinib effectively dampens these pro-survival signals.

Merestinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Merestinib Merestinib Merestinib->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Caption: Merestinib inhibits HGF-induced c-Met phosphorylation, blocking downstream PI3K/AKT and RAS/ERK signaling pathways.

Quantitative Data Summary

The efficacy of Merestinib, alone and in combination with nab-paclitaxel, has been evaluated in both in vitro and in vivo models of gastric cancer. The following tables summarize the key quantitative findings.

In Vitro Cell Proliferation
Cell LineTreatment (Concentration)Proliferation Reduction (%)
MKN-45 (High p-c-Met)Nab-paclitaxel (10 nM)87%[4][6]
Merestinib (100 nM)82%[4][6]
Combination94%[4][6]
SNU-1 (Low p-c-Met)Nab-paclitaxel (10 nM)59%[4][6]
Merestinib (100 nM)50%[4][6]
Combination82%[4][6]
Gastric FibroblastsNab-paclitaxel (10 nM)53%[4][6]
Merestinib (100 nM)19%[4][6]
Combination66%[4][6]
In Vivo Tumor Growth in Xenograft Models
Xenograft ModelTreatment GroupNet Tumor Growth (mm³)
MKN-45Control503[4][6][7]
Nab-paclitaxel115[4][6][7]
Merestinib91[4][6][7]
Combination-9.7 (Tumor Regression)[4][6][7]
SNU-1Control219[4]
Nab-paclitaxel105[4]
Merestinib131[4]
Combination57[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow start Start cell_culture Cell Culture (MKN-45 or SNU-1) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Merestinib, Nab-paclitaxel, Combination, Control) randomization->treatment measurement Tumor Volume Measurement treatment->measurement Repeated Cycles measurement->treatment Repeated Cycles endpoint Endpoint Criteria Met measurement->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Immunohistochemistry & Western Blot Analysis necropsy->analysis end End analysis->end

Caption: Workflow for conducting gastric cancer xenograft studies with Merestinib.

Cell Culture
  • Cell Lines: Human gastric cancer cell lines MKN-45 (high c-Met expression) and SNU-1 (low c-Met expression).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Cell Proliferation Assay (WST-1)
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with Merestinib, nab-paclitaxel, or a combination at desired concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate for an additional 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Gastric Cancer Xenograft Model Establishment
  • Animals: Use 6-8 week old female athymic nude mice.

  • Cell Preparation: Harvest exponentially growing MKN-45 or SNU-1 cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (L x W²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Drug Administration
  • Merestinib: Administer orally (p.o.) via gavage once daily. A typical dose used in xenograft models is in the range of 25-50 mg/kg.

  • Nab-paclitaxel: Administer via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dose is 10-15 mg/kg, administered once or twice weekly.

  • Control Groups: Include a vehicle control group and single-agent treatment groups for comparison with the combination therapy.

Western Blot Analysis
  • Protein Extraction: Homogenize tumor tissues or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:

    • Phospho-c-Met (Tyr1234/1235): 1:1000

    • Total c-Met: 1:1000

    • Phospho-AKT (Ser473): 1:1000

    • Total AKT: 1:1000

    • GAPDH or β-actin (loading control): 1:5000

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for Ki-67 or a Tris-EDTA buffer (pH 9.0) for CD31.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • Ki-67: 1:200 - 1:400

    • CD31: 1:50 - 1:100

  • Secondary Antibody and Detection: Use a polymer-based HRP detection system and visualize with DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki-67 positive cells for proliferation and the microvessel density for CD31 staining.

Conclusion

Merestinib demonstrates significant anti-tumor activity in preclinical models of gastric cancer, particularly in tumors with high c-Met expression. Its efficacy is enhanced when used in combination with nab-paclitaxel. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Merestinib and to evaluate its mechanism of action in gastric cancer xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: Merestinib (LY2801653) in Biliary Tract Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally bioavailable small-molecule inhibitor of MET, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, invasion, and angiogenesis.[1][2] Aberrant MET signaling is a known driver in various cancers, including biliary tract cancer (BTC), making it a compelling target for therapeutic intervention.[1][3] These application notes provide a comprehensive overview of the preclinical and clinical research on Merestinib in the context of BTC, including detailed experimental protocols and key data to support further investigation.

Mechanism of Action

Merestinib is a Type II ATP-competitive inhibitor of MET tyrosine kinase.[2][4] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Merestinib effectively blocks this phosphorylation, thereby inhibiting the activation of key pathways implicated in cancer progression, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. In addition to MET, Merestinib has been shown to inhibit other receptor tyrosine kinases, including MST1R, FLT3, AXL, MERTK, TEK, ROS1, and DDR1/2.[4][5]

MET Signaling Pathway Inhibition by Merestinib

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds GAB1 GAB1 MET_receptor->GAB1 Recruits GRB2 GRB2 MET_receptor->GRB2 Recruits Merestinib Merestinib (LY2801653) Merestinib->MET_receptor Inhibits Phosphorylation PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Survival

Caption: MET Signaling Pathway and Inhibition by Merestinib.

Preclinical Data

Merestinib has demonstrated significant anti-tumor activity in preclinical models of biliary tract cancer.

In Vitro Activity

The inhibitory effects of Merestinib have been evaluated in various cancer cell lines, including those derived from cholangiocarcinoma (CCC).

Table 1: In Vitro Inhibitory Activity of Merestinib

Target/Cell LineAssayIC50/KiReference
MET KinaseKinase AssayKi = 2 nM[2][4]
MET Autophosphorylation (H460 cells)Cellular Assay35.2 ± 6.9 nM
MET Autophosphorylation (S114 cells)Cellular Assay59.2 nM
MST1RKinase Assay11 nM
AXLKinase Assay2 nM
MERTKKinase Assay10 nM
FLT3Kinase Assay7 nM
TFK-1 (CCC)Cell ViabilityDose-dependent reduction
SZ-1 (CCC)Cell ViabilityDose-dependent reduction
In Vivo Efficacy

The anti-tumor effects of Merestinib have been confirmed in a cholangiocarcinoma xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of Merestinib in a TFK-1 Xenograft Model

Animal ModelTreatmentOutcomeReference
TFK-1 XenograftMerestinib (20 mg/kg)Significant reduction in tumor growth compared to vehicle control

Clinical Data

A key clinical trial investigating Merestinib in biliary tract cancer is the Phase II study NCT02711553.

Phase II Clinical Trial (NCT02711553)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Merestinib in combination with standard-of-care chemotherapy (cisplatin and gemcitabine) as a first-line treatment for patients with advanced or metastatic biliary tract cancer.[6][7]

Table 3: Key Clinical Data from the NCT02711553 Trial (Merestinib Arm)

ParameterMerestinib + ChemoPlacebo + Chemop-valueReference
Number of Patients102101-
Median Progression-Free Survival (PFS)7.0 months6.6 months0.64
Median Overall Survival (OS)14.0 months13.0 months0.76[2]

The study concluded that the addition of Merestinib to first-line cisplatin and gemcitabine was well-tolerated but did not significantly improve progression-free survival in an unselected patient population with advanced biliary tract cancer.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Merestinib in biliary tract cancer research.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (TFK-1, SZ-1) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay migration_assay Wound Healing Assay cell_culture->migration_assay invasion_assay Transwell Invasion Assay cell_culture->invasion_assay xenograft_model Xenograft Model (TFK-1 in nude mice) viability_assay->xenograft_model migration_assay->xenograft_model invasion_assay->xenograft_model treatment Merestinib Administration xenograft_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

References

Application Notes & Protocols: Western Blot Analysis of Cellular Response to Merestinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Merestinib (LY2801653) is an orally available, multi-kinase inhibitor with potential antineoplastic activity.[1][2] It functions as a type-II ATP competitive inhibitor, primarily targeting the c-Met (MET) receptor tyrosine kinase with a high affinity (Kᵢ=2 nM).[3] Beyond c-Met, Merestinib demonstrates potent inhibitory activity against a range of other oncogenic kinases, including the TAM family (AXL, MERTK, TYRO3), MST1R (RON), FLT3, ROS1, DDR1/2, and the serine/threonine kinases MKNK1/2.[3][4][5] This broad-spectrum activity allows Merestinib to disrupt multiple signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[5]

Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of kinase inhibitors like Merestinib. It allows for the precise measurement of changes in the phosphorylation status and total protein levels of key signaling molecules downstream of the targeted kinases. These application notes provide detailed protocols for assessing the pharmacodynamic effects of Merestinib in cancer cell lines.

Key Signaling Pathways Targeted by Merestinib

Merestinib exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases, thereby blocking the activation of downstream signaling cascades. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for cell growth and survival.[6][7][8]

Merestinib_Signaling_Pathway Merestinib Signaling Inhibition Pathway cluster_membrane Cell Membrane cluster_inhibitor Merestinib Signaling Inhibition Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT3/5 cMet->STAT AXL AXL AXL->PI3K AXL->STAT Other_RTKs Other RTKs (MERTK, ROS1, etc.) Other_RTKs->PI3K Other_RTKs->RAS Merestinib Merestinib Merestinib->cMet Merestinib->AXL Merestinib->Other_RTKs MKNK MKNK1/2 Merestinib->MKNK AKT AKT PI3K->AKT Response Inhibition of Proliferation, Survival, & Angiogenesis AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response STAT->Response eIF4E eIF4E MKNK->eIF4E eIF4E->Response

Caption: Merestinib inhibits multiple RTKs, blocking downstream pathways like PI3K/AKT and MAPK/ERK.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Merestinib against various kinases and its observed effects on downstream signaling proteins in cell-based assays.

Table 1: Inhibitory Activity of Merestinib Against Selected Kinases.

Kinase Target Assay Type IC₅₀ / Kᵢ (nM) Reference
c-Met Cell-free (Kᵢ) 2 [3]
c-Met Cell-based (H460 cells) 35.2 [3][4]
c-Met Cell-based (S114 cells) 59.2 [3]
AXL Cell-based 2 [3][4]
MERTK Cell-based 10 [3][4]
MST1R (RON) Cell-based 11 [3][4]
FLT3 Cell-based 7 [3][4]
DDR1 Cell-based 0.1 [3]
DDR2 Cell-based 7 [3]
MKNK1/2 Cell-based 7 [3][4]

| NTRK1 | Cell-based | 13 - 105 |[9] |

Table 2: Effects of Merestinib on Protein Phosphorylation.

Cell Line Treatment Conditions Protein Target Observed Effect Reference
MKN-45 100 nM Merestinib p-c-Met, p-ERK, p-AKT Decreased Phosphorylation [6]
KM-12 62.5 nM Merestinib, 2 hrs p-NTRK1 (Y490) Complete Inhibition [9]
KM-12 62.5 nM Merestinib, 2 hrs p-ERK (MAPK 42/44) Dose-dependent Reduction [9]
KM-12 62.5 nM Merestinib, 2 hrs p-eIF4E (S209) Near-complete Inhibition [9]

| AML Cells | Merestinib | p-STAT3, p-STAT5 | Decreased Phosphorylation |[7] |

Experimental Protocols

A generalized workflow for analyzing the effects of Merestinib treatment is presented below.

Merestinib_WB_Workflow Western Blot Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Cell Culture (e.g., MKN-45, KM-12) B 2. Merestinib Treatment (Dose-response & time-course) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or Nitrocellulose) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence/Fluorescence) G->H I 9. Densitometry Analysis H->I J 10. Data Normalization (p-Protein/Total Protein/Loading Control) I->J K 11. Statistical Analysis & Reporting J->K

Caption: Workflow for Western blot analysis of Merestinib-treated cells.

Protocol 1: Cell Culture and Merestinib Treatment
  • Cell Seeding: Plate cells (e.g., MKN-45 for c-Met amplification, KM-12 for NTRK fusion) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For studies involving growth factor stimulation (e.g., HGF for c-Met), serum-starve the cells for 12-24 hours prior to treatment to reduce basal receptor activation.

  • Merestinib Preparation: Prepare a stock solution of Merestinib (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

  • Treatment: Remove the old media and add the media containing the different concentrations of Merestinib or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours). For short-term signaling events, a 2-hour treatment is often sufficient to observe changes in protein phosphorylation.[9]

Protocol 2: Cell Lysis and Protein Quantification
  • Preparation: Pre-chill all buffers and centrifuges to 4°C.

  • Cell Harvesting: Place culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This ensures equal protein loading for the western blot.[10]

Protocol 3: Quantitative Western Blot Analysis
  • Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is often recommended for phosphoprotein detection.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is preferred over non-fat milk, as milk contains phosphoproteins that can increase background.[11]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-c-Met (e.g., Tyr1234/1235) and Total c-Met

      • Phospho-AXL (e.g., Tyr779) and Total AXL

      • Phospho-AKT (e.g., Ser473) and Total AKT

      • Phospho-ERK1/2 (e.g., Thr202/Tyr204) and Total ERK1/2

      • Loading Control: GAPDH or β-actin

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[12][13]

    • For fluorescent antibodies, use an appropriate imaging system to detect the signal at the correct wavelength.

  • Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane of the phospho-specific antibody using a stripping buffer. Re-block the membrane and probe with the antibody for the corresponding total protein.[14] Finally, probe for a loading control to normalize for loading variations.

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.

  • Normalization: To accurately quantify changes in phosphorylation, a multi-step normalization is required.[10]

    • First, normalize the intensity of the phosphoprotein band to the intensity of the corresponding total protein band for each sample. (Ratio = p-Protein / Total Protein).

    • Next, normalize this ratio to the intensity of the loading control (e.g., GAPDH) for that same lane. (Normalized Ratio = [p-Protein / Total Protein] / Loading Control).

  • Reporting: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis on data from at least three biological replicates.

References

Application of Merestinib in Glioblastoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor with significant potential in oncology research, particularly for aggressive malignancies such as glioblastoma (GBM).[1] Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to conventional therapies. Emerging research highlights the critical role of receptor tyrosine kinases (RTKs) in GBM pathogenesis, making them attractive targets for novel therapeutic strategies. Merestinib's mechanism of action, targeting key RTKs implicated in glioblastoma progression, including MET, AXL, and MERTK, positions it as a promising candidate for further investigation.[1][2][3]

These application notes provide a comprehensive overview of the preclinical evaluation of Merestinib in glioblastoma research, including its inhibitory activity, effects on glioblastoma cell lines, and detailed protocols for key experimental assays.

Mechanism of Action and Target Profile

Merestinib is a Type II ATP-competitive inhibitor of MET, but also demonstrates potent activity against a panel of other kinases crucial to cancer cell survival and proliferation.[1] Upregulation and aberrant signaling of the MET and AXL pathways are frequently observed in glioblastoma and are associated with poor prognosis, treatment resistance, and invasive tumor growth.[2][3] By inhibiting these pathways, Merestinib has the potential to disrupt key oncogenic processes in glioblastoma.

Signaling Pathway Targeted by Merestinib in Glioblastoma

Merestinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET HGF->MET Binds Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AXL->PI3K ERK ERK AXL->ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Merestinib Merestinib Merestinib->MET Inhibits Merestinib->AXL Inhibits

Merestinib inhibits MET and AXL signaling pathways in glioblastoma.

Quantitative Data

In Vitro Inhibitory Activity of Merestinib

Merestinib demonstrates potent inhibitory activity against a range of kinases implicated in glioblastoma.

Target KinaseIC50 (nM)Reference
MET4.7[4]
AXL2[1]
MERTK10[1]
MST1R (RON)11[1]
FLT37[1]
TEK63[1]
ROS123[1]
DDR10.1[1]
DDR27[1]
MKNK1/27[1]
Preclinical Efficacy of Merestinib in Glioblastoma Cell Lines

Studies on the U87 human glioblastoma cell line have demonstrated the anti-proliferative and anti-clonogenic effects of Merestinib.

ExperimentCell LineTreatmentEndpointResultReference
Cell Viability (WST-1 Assay)U87Increasing concentrations of Merestinib% ViabilityDose-dependent decrease[1]
Colony Formation (Soft Agar Assay)U87MerestinibNumber of ColoniesSignificant reduction[1]

Note: Specific quantitative data from the graphical representations in the cited literature for U87 cells are not explicitly stated in text format. The results indicate a clear dose-dependent inhibitory effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Merestinib's effects on glioblastoma.

In Vitro Experimental Workflow

In_Vitro_Workflow Start Start Cell_Culture Culture U87 Glioblastoma Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Merestinib (Varying Concentrations) Seeding->Treatment Incubation Incubate for 5 Days Treatment->Incubation WST1_Assay Perform WST-1 Assay Incubation->WST1_Assay Colony_Formation_Assay Perform Soft Agar Colony Formation Assay Incubation->Colony_Formation_Assay Data_Analysis Analyze Data (Viability & Colony Count) WST1_Assay->Data_Analysis Colony_Formation_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro evaluation of Merestinib in glioblastoma cells.
Protocol 1: Cell Viability Assessment (WST-1 Assay)

This protocol is adapted from standard WST-1 assay procedures.

Materials:

  • U87 Glioblastoma Cell Line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Merestinib (stock solution in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture U87 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Merestinib in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Merestinib. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Colony Formation Assay (Soft Agar)

This protocol is based on standard soft agar colony formation assay procedures.

Materials:

  • U87 Glioblastoma Cell Line

  • Complete growth medium

  • Agarose (low melting point)

  • 6-well plates

  • Merestinib

  • CyQUANT GR Dye (or similar for quantification)

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agarose solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agarose solution in complete growth medium.

  • Cell Suspension:

    • Trypsinize and resuspend U87 cells to a single-cell suspension.

    • Count the cells and dilute to the desired concentration.

  • Seeding:

    • Mix 2,500 cells with the 0.3% agarose solution containing the desired concentration of Merestinib or vehicle control.

    • Carefully layer 1 mL of this cell-agarose suspension on top of the solidified bottom agar layer.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until colonies are visible.

    • Add 100 µL of complete growth medium to each well every 2-3 days to prevent drying.

  • Quantification:

    • Stain the colonies with a suitable dye (e.g., Crystal Violet or CyQUANT GR Dye).

    • Count the number of colonies manually or using an automated colony counter.

In Vivo Glioblastoma Xenograft Studies

While specific quantitative data for Merestinib in glioblastoma xenograft models is limited in the public domain, it has been reported to demonstrate anti-tumor effects in a U-87MG xenograft model.[1] The following is a general protocol for establishing and evaluating the efficacy of a therapeutic agent in a subcutaneous glioblastoma xenograft model.

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start Cell_Prep Prepare U87 Cell Suspension Start->Cell_Prep Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Prep->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Merestinib or Vehicle Control Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Collection Collect Tumors for Analysis Endpoint->Data_Collection Data_Analysis Analyze Tumor Growth Inhibition Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for in vivo evaluation of Merestinib in a glioblastoma xenograft model.
Protocol 3: Subcutaneous Glioblastoma Xenograft Model

Materials:

  • U87 Glioblastoma Cell Line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • Merestinib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest U87 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer Merestinib orally at the desired dose and schedule.

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Clinical Perspective

A first-in-human Phase I study of Merestinib in patients with advanced cancer has demonstrated a tolerable safety profile and potential anticancer activity, supporting its further development.[5] However, to date, there are no published clinical trials specifically evaluating the efficacy of Merestinib in a cohort of glioblastoma patients. The objective response rate (ORR) in recurrent glioblastoma clinical trials for various agents has historically been low.[6][7] Given Merestinib's potent preclinical activity against key glioblastoma drivers, dedicated clinical investigations in this patient population are warranted.

Conclusion

Merestinib is a promising multi-kinase inhibitor with a strong preclinical rationale for its investigation in glioblastoma. Its ability to potently inhibit MET, AXL, and other relevant kinases, coupled with its demonstrated anti-proliferative and anti-clonogenic effects in glioblastoma cell lines, underscores its therapeutic potential. The provided protocols offer a framework for researchers to further explore the efficacy of Merestinib and elucidate its mechanisms of action in glioblastoma, with the ultimate goal of translating these findings into clinical applications for patients with this devastating disease.

References

Merestinib: A Multi-Kinase Inhibitor for the Investigation of MET-Amplified Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Merestinib (LY2801653) is an orally available, potent, small-molecule inhibitor targeting the MET receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][2] The MET signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, invasion, and angiogenesis.[2] Aberrant MET signaling, often driven by gene amplification or mutations, is a key oncogenic driver in a variety of human cancers and is frequently associated with a poor prognosis.[2] Merestinib is a type II ATP-competitive inhibitor of MET, binding to the inactive "DFG-out" conformation of the kinase.[3][4] Beyond its potent activity against MET, Merestinib also inhibits a panel of other receptor tyrosine kinases, contributing to its broad anti-tumor activity.[2][5] These application notes provide an overview of Merestinib's activity and detailed protocols for its use in preclinical investigations of MET-amplified tumors.

Mechanism of Action and Kinase Selectivity

Merestinib selectively binds to and inhibits the phosphorylation of the c-Met protein, thereby disrupting c-Met-mediated signal transduction pathways.[1] This inhibition can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively active c-Met.[1] Merestinib's inhibitory profile extends to other kinases, which may contribute to its overall anti-cancer effects.[2][5]

MET Signaling Pathway Inhibition by Merestinib

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates STAT3 STAT3 MET->STAT3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival Invasion Invasion STAT3->Invasion Merestinib Merestinib Merestinib->MET Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation CellLines Select MET-amplified and control cell lines Viability Cell Viability Assay (e.g., WST-1, CellTiter-Glo) CellLines->Viability WesternBlot Western Blot Analysis (p-MET, total MET, downstream) Viability->WesternBlot Spheroid 3D Spheroid Culture Assay WesternBlot->Spheroid Xenograft Establish Xenograft or PDX Models Spheroid->Xenograft Treatment Merestinib Treatment (dose-response) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement IHC Immunohistochemistry (Ki67, CD31, p-MET) TumorMeasurement->IHC DataAnalysis Statistical Analysis IHC->DataAnalysis Conclusion Draw Conclusions on Merestinib Efficacy DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Merestinib Dihydrochloride in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of Merestinib dihydrochloride solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is highly soluble in fresh, anhydrous Dimethyl Sulfoxide (DMSO). The reported solubility is ≥ 100 mg/mL, which corresponds to a molarity of approximately 159.88 mM.[1][2] It is crucial to use high-quality, moisture-free DMSO, as the compound's solubility can be reduced in the presence of water.[3]

Q2: I'm having trouble dissolving this compound. What could be the issue?

A2: Difficulty in dissolving the compound can arise from several factors:

  • DMSO Quality: DMSO is hygroscopic (absorbs moisture from the air). Using old or previously opened DMSO that has absorbed water can significantly decrease the solubility of this compound.[3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.

  • Compound Hydration: The dihydrochloride salt form may have absorbed moisture.

  • Temperature: Solubility can be enhanced by gentle warming.

Q3: What is the recommended procedure for preparing a stock solution?

A3: To ensure complete dissolution and accurate concentration, follow the detailed experimental protocol provided below. The general steps involve adding a precise volume of fresh DMSO to a pre-weighed amount of the compound, followed by vortexing and, if necessary, gentle warming and sonication to facilitate dissolution.[2]

Q4: How should I store the this compound stock solution?

A4: Proper storage is critical to maintain the stability and efficacy of the compound.

  • Short-term (1 month): Store aliquots at -20°C.[1][4]

  • Long-term (6 months): For maximum stability, store aliquots at -80°C.[1][2][4]

  • Important: Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][5] It is best practice to aliquot the stock solution into single-use volumes.

Q5: Can I dissolve this compound in water or PBS?

A5: No, Merestinib is reported to be insoluble in water.[3] An organic solvent like DMSO is required to prepare a stock solution. For aqueous-based assays, the DMSO stock solution must be further diluted in the appropriate buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the experimental system (typically <0.5% for cell-based assays).[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates after addition to aqueous buffer/media. The final concentration of the compound exceeds its solubility limit in the aqueous solution. The final DMSO concentration is too low to keep the compound in solution.Perform serial dilutions. Ensure the final DMSO concentration is sufficient, but remains non-toxic to your system (e.g., <0.5% in cell culture).[5] A stepwise dilution process is recommended to avoid rapid concentration changes.[5]
Inconsistent experimental results. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles). Inaccurate stock concentration.Prepare fresh stock solutions from powder. Always use single-use aliquots stored at -80°C.[2][5] Re-validate the concentration of your stock solution if it has been stored for an extended period.
Cloudy or hazy solution after dissolving. Use of non-anhydrous (wet) DMSO. Incomplete dissolution.Use fresh, anhydrous DMSO from a sealed container.[3] Gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.[2]

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (Mass)Concentration (Molar)Reference
DMSO≥ 100 mg/mL≥ 159.88 mM[1][2]
WaterInsolubleN/A[3]
Ethanol100 mg/mL~159.88 mM[3]
Molarity calculated using the molecular weight of the dihydrochloride salt (625.45 g/mol ).

Table 2: Kinase Inhibition Profile of Merestinib

Target KinaseInhibition Value (IC₅₀ / Kᵢ)Reference
c-Met Kᵢ = 2 nM [1][3]
AXLIC₅₀ = 2 nM[3][6]
DDR1IC₅₀ = 0.1 nM[3][6]
DDR2IC₅₀ = 7 nM[3][6]
FLT3IC₅₀ = 7 nM[3][6]
MKNK1/2IC₅₀ = 7 nM[3][6]
MERTKIC₅₀ = 10 nM[3][6]
MST1RIC₅₀ = 11 nM[3][6]
ROS1IC₅₀ = 23 nM[3]

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 625.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), research grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Weighing: Accurately weigh 6.25 mg of this compound powder and place it into a sterile vial.

  • Solvent Addition: Using a calibrated pipette, add 100 µL of fresh, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting Dissolution (If Necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[2] Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.[2]

  • Storage: Once a clear stock solution is achieved, aliquot it into single-use, sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh 6.25 mg This compound add_dmso 2. Add 100 µL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check Is Solution Clear? vortex->check troubleshoot 4. Warm (37°C) & Sonicate check->troubleshoot No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->vortex store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathways Targeted by Merestinib

Merestinib is a multi-kinase inhibitor, primarily targeting the c-Met and AXL receptor tyrosine kinases.[3][7]

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers dimerization and autophosphorylation, activating downstream signaling cascades that promote cell growth, survival, and motility.[8][9] Merestinib inhibits this process by blocking the kinase activity of c-Met.[10]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K/AKT cMet->PI3K Activates RAS RAS/MAPK cMet->RAS Activates STAT STAT cMet->STAT Activates Merestinib Merestinib Merestinib->cMet Inhibits Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Invasion Invasion & Migration STAT->Invasion

Caption: Simplified c-Met signaling pathway and the inhibitory action of Merestinib.

AXL Signaling Pathway

Similarly, the binding of the ligand Gas6 to the AXL receptor activates multiple oncogenic pathways.[11][12] Merestinib's potent inhibition of AXL blocks these downstream signals.[3]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Outcomes Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds PI3K_AXL PI3K/AKT AXL->PI3K_AXL Activates ERK MEK/ERK AXL->ERK Activates NFkB NF-κB AXL->NFkB Activates Merestinib Merestinib Merestinib->AXL Inhibits Survival Survival & Proliferation PI3K_AXL->Survival ERK->Survival Evasion Immune Evasion & Migration NFkB->Evasion

Caption: Simplified AXL signaling pathway and the inhibitory action of Merestinib.

References

How to prepare Merestinib dihydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Merestinib dihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the lyophilized this compound powder in high-purity DMSO to achieve a desired concentration, for example, 10 mM. It is recommended to warm the solution briefly to 37°C and use sonication or vortexing to ensure complete dissolution.[3]

Q3: What is the recommended storage condition for the lyophilized powder and stock solution?

A3: Lyophilized this compound powder should be stored at -20°C and is stable for up to 3 years.[4][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6]

Q4: What is the mechanism of action of Merestinib?

A4: Merestinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases.[7] Its primary target is c-Met (c-mesenchymal-epithelial transition factor), but it also shows inhibitory activity against other kinases such as MST1R, AXL, MERTK, TEK, ROS1, FLT3, and DDR1/2.[6][7][8] Inhibition of these kinases blocks downstream signaling pathways involved in cell proliferation, survival, and migration.

Q5: What is the final concentration of DMSO that is generally considered safe for most cell lines?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReferences
Molecular Weight 625.45 g/mol [5]
Solubility in DMSO ≥ 100 mg/mL (≥ 159.88 mM)[2]
c-Met (Ki) 2 nM[7][8]
AXL (IC50) 2 nM[7][8]
MERTK (IC50) 10 nM[7][8]
MST1R (IC50) 11 nM[7][8]
FLT3 (IC50) 7 nM[7][8]
DDR1 (IC50) 0.1 nM[7]
DDR2 (IC50) 7 nM[7]
TEK (IC50) 63 nM[8]
MKNK1/2 (IC50) 7 nM[8]
ROS1 (IC50) 23 nM[7]

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound and subsequent working solutions for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium appropriate for your cell line

Procedure:

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 625.45 g/mol = 6.25 mg

  • Prepare the 10 mM Stock Solution:

    • Aseptically weigh out 6.25 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, briefly warm the tube to 37°C or place it in a sonicator bath for a few minutes to ensure complete dissolution.[3]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6] Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions (Example for a final concentration of 100 nM):

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.

    • Step 1: Intermediate Dilution (e.g., 100 µM):

      • Dilute the 10 mM stock solution 1:100.

      • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix well by pipetting up and down.

    • Step 2: Final Working Solution (e.g., 100 nM):

      • Dilute the 100 µM intermediate solution 1:1000.

      • For example, to prepare 1 mL of the final working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed cell culture medium.

    • The final concentration of DMSO in this example would be 0.001%, which is well below the cytotoxic threshold for most cell lines.

  • Treating Cells:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared working solution of this compound to the cells.

    • Remember to include a vehicle control (cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound used).

    • Incubate the cells for the desired experimental duration.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms upon dilution of DMSO stock solution in aqueous media. The compound may have low aqueous solubility, and the sudden change in solvent polarity causes it to precipitate.[3]Warm the diluted solution to 37°C and vortex or sonicate for a few minutes to aid redissolution.[3] Perform serial dilutions in a stepwise manner to avoid a drastic change in solvent concentration.[9]
Inconsistent or unexpected experimental results. 1. Incorrect concentration of the compound: Errors in weighing, calculation, or pipetting. 2. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. DMSO toxicity: Final DMSO concentration in the culture medium is too high.[9]1. Recalculate all dilutions and ensure proper calibration and use of pipettes. 2. Use a fresh aliquot of the stock solution for each experiment. Always store the stock solution as recommended. 3. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%) and include a vehicle control.[9]
No observable effect of the compound on cells. 1. Inactive compound: The compound may have degraded. 2. Cell line resistance: The cell line may not be sensitive to Merestinib or may have acquired resistance. 3. Insufficient incubation time or concentration. 1. Test the compound on a known sensitive cell line to verify its activity. 2. Verify the expression of the target kinases (e.g., c-Met) in your cell line. Consider using a different cell line. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.
Cells are detaching or showing signs of stress in all wells, including the vehicle control. 1. General cell culture issues: Contamination, poor cell health, or issues with media and supplements. 2. High DMSO concentration in vehicle control. 1. Review aseptic techniques and ensure the health of the cell stock.[10] Check for contamination. 2. Double-check the calculation for the vehicle control to ensure the DMSO concentration is not too high.

Visualizations

Merestinib_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Merestinib dihydrochloride powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to ensure dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot of stock solution store_stock->thaw For each experiment intermediate Prepare intermediate dilution in media thaw->intermediate final Prepare final working solution in media intermediate->final treat Treat cells with working solution final->treat incubate Incubate for experimental duration treat->incubate

Caption: Experimental workflow for preparing Merestinib for cell culture.

Merestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT AXL AXL AXL->PI3K_Akt MERTK MERTK MERTK->PI3K_Akt FLT3 FLT3 FLT3->PI3K_Akt FLT3->RAS_MAPK FLT3->STAT merestinib Merestinib merestinib->cMet inhibits merestinib->AXL inhibits merestinib->MERTK inhibits merestinib->FLT3 inhibits survival Survival PI3K_Akt->survival migration Migration PI3K_Akt->migration proliferation Proliferation RAS_MAPK->proliferation RAS_MAPK->migration STAT->proliferation

Caption: Simplified signaling pathways inhibited by Merestinib.

References

Merestinib dihydrochloride storage and handling conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Merestinib dihydrochloride.

Storage and Stability

Proper storage of this compound is crucial for maintaining its integrity and ensuring experimental success. The following table summarizes the recommended storage conditions and stability data.

FormStorage TemperatureRecommended DurationAdditional Notes
Lyophilized Powder-20°CUp to 4 yearsKeep desiccated and protected from light.[1][2][3][4]
Stock Solution (in DMSO)-20°CUp to 1 yearAliquot to avoid multiple freeze-thaw cycles.[1][5]
Stock Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid multiple freeze-thaw cycles.[5][6]
Working SolutionPrepare freshSolutions for in vivo use should be prepared fresh daily.[3][5]

Handling and Safety

This compound is a potent compound and should be handled with care. Adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Compound Handling cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Gloves (first pair) Don1->Don2 Don3 Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 Gloves (second pair) Don3->Don4 Handling Weighing and preparing solutions in a chemical fume hood Don4->Handling Enter controlled area Doff1 Gloves (outer pair) Handling->Doff1 Exit controlled area Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Gloves (inner pair) Doff3->Doff4

Caption: Recommended PPE donning and doffing sequence.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Action
Powder appears discolored or clumpy. Improper storage (exposure to moisture or light).Do not use the compound. Contact the supplier for a replacement. Ensure proper storage conditions are met for future use.[1][4]
Difficulty dissolving the compound in DMSO. The compound has low solubility in the chosen solvent or has degraded.Gently warm the solution and vortex or sonicate to aid dissolution.[5] If it still does not dissolve, consider preparing a fresh stock solution from a new vial. Use fresh, anhydrous DMSO for best results.[7]
Precipitate forms in the stock solution after freezing. The concentration of the solution is too high, or the solvent is not pure.Warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, prepare a new, less concentrated stock solution. Ensure you are using high-purity, anhydrous DMSO.[7]
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Always use freshly prepared working solutions.[3] Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[1] Verify the storage conditions of the lyophilized powder.
Logical Troubleshooting Flow

The following diagram provides a logical workflow for troubleshooting common issues.

Troubleshooting_Flow Start Problem Encountered Check_Appearance Is the powder discolored or clumpy? Start->Check_Appearance Check_Solubility Does the compound dissolve in DMSO? Check_Appearance->Check_Solubility No Action_Discard Discard and contact supplier Check_Appearance->Action_Discard Yes Check_Results Are experimental results inconsistent? Check_Solubility->Check_Results Yes Action_Aid_Dissolution Warm, vortex, or sonicate. Use fresh anhydrous DMSO. Check_Solubility->Action_Aid_Dissolution No Action_Review_Protocol Review protocol. Prepare fresh solutions. Aliquot stock. Check_Results->Action_Review_Protocol Yes End Problem Resolved Check_Results->End No Action_Aid_Dissolution->End Action_Review_Protocol->End

References

Merestinib Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merestinib. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Merestinib?

A1: Merestinib (also known as LY2801653) is an orally available, small molecule, multi-kinase inhibitor.[1] Its primary target is the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase, to which it binds competitively with respect to ATP.[2][3] By inhibiting c-Met phosphorylation, Merestinib disrupts downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1]

Q2: Beyond c-Met, what are other known targets of Merestinib?

A2: Merestinib is a multi-kinase inhibitor and has been shown to have potent activity against a range of other receptor tyrosine kinases (RTKs) and serine/threonine kinases. These include, but are not limited to, AXL, MST1R (RON), FLT3, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2.[2][3][4] It has also been identified as a type II inhibitor of NTRK1/2/3 kinases.[5]

Q3: What is a typical starting concentration range for in vitro dose-response experiments with Merestinib?

A3: Based on reported IC50 values, a typical starting concentration range for in vitro experiments is between 0.1 nM and 10 µM.[2][3] The optimal range will depend on the specific cell line and the expression level of the target kinase. For initial screening, a broad range with logarithmic dilutions is recommended.

Q4: How should I prepare my Merestinib stock solution?

A4: Merestinib is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[3] For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: How long should I treat my cells with Merestinib before assessing the response?

A5: The optimal treatment duration depends on the endpoint being measured. For signaling pathway inhibition (e.g., measuring p-Met levels), a short incubation of a few hours may be sufficient.[3] For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation of 48 to 72 hours is common to observe significant effects.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors during drug dilution or addition- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consider using a multi-channel pipette for adding reagents.
No significant dose-response effect observed - Cell line is not sensitive to Merestinib (low target expression)- Incorrect concentration range tested- Insufficient treatment duration- Drug degradation- Confirm target expression (e.g., c-Met) in your cell line via Western Blot or qPCR.- Test a broader range of concentrations (e.g., 0.01 nM to 100 µM).- Increase the treatment duration (e.g., up to 96 hours).- Prepare fresh drug dilutions from a properly stored stock solution for each experiment.
Precipitation of Merestinib in culture medium - Poor solubility of the compound at high concentrations- Interaction with media components- Ensure the final DMSO concentration is kept to a minimum.- Visually inspect the media for any precipitation after adding the drug.- If precipitation occurs, consider using a lower top concentration or preparing intermediate dilutions in a serum-free medium before adding to cells.
Inconsistent IC50 values across experiments - Variation in cell passage number or confluency- Differences in reagent lots (e.g., FBS)- Inconsistent incubation times- Use cells within a consistent range of passage numbers.- Seed cells to achieve a consistent confluency at the time of treatment.- Qualify new lots of critical reagents.- Standardize all incubation times precisely.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Merestinib Against Various Kinases

KinaseIC50 (nM)Assay Type
c-MetKi: 2 nMCell-free
MST1R (RON)11Cell-based
AXL2Cell-based
MERTK10Cell-based
FLT37Cell-based
ROS123Not Specified
DDR10.1Cell-based
DDR27Cell-based
MKNK1/27Cell-based
Data compiled from multiple sources.[2][3]

Table 2: Merestinib IC50 Values for Inhibition of Phosphorylation and Proliferation in Different Cell Lines

Cell LineAssay EndpointIC50 (nM)Notes
H460MET Auto-phosphorylation35.2 ± 6.9HGF-stimulated
S114MET Auto-phosphorylation59.2
MKN45ProliferationPotent ActivityMET gene amplification
Hs746TProliferationPotent ActivityMET gene amplification
H1993ProliferationPotent ActivityMET gene amplification
U-87MGProliferationLess Potent ActivityNo MET gene amplification
KATO-IIIProliferationLess Potent ActivityNo MET gene amplification
KM-12Anchorage-dependent proliferation13-105Harboring TPM3-NTRK1 fusion
KM-12Anchorage-independent proliferation45-206Harboring TPM3-NTRK1 fusion
Data compiled from multiple sources.[2][3][5][8]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of Merestinib in the appropriate cell culture medium. A typical starting point is a 10-point curve from 10 µM down to sub-nanomolar concentrations.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Follow the manufacturer's protocol for your chosen viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan; or add CellTiter-Glo® reagent and read luminescence).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol 2: Western Blot for c-Met Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours if investigating ligand-stimulated phosphorylation.

    • Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).

    • If applicable, stimulate the cells with a ligand like HGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-Met (p-Met) and total Met overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-Met signal to the total Met signal to determine the extent of inhibition at each Merestinib concentration.

Mandatory Visualizations

Merestinib_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation Merestinib Merestinib Merestinib->cMet Inhibits PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS STAT3 STAT3 P_cMet->STAT3 Akt Akt PI3K->Akt P_Akt p-Akt Akt->P_Akt mTOR mTOR P_Akt->mTOR Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->Proliferation

Caption: Merestinib inhibits c-Met signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Cell Line & Determine Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Merestinib Stock Solution (DMSO) D Prepare Serial Dilutions (10-point curve + vehicle) B->D E Treat Cells (48-72h) C->E D->E F Add Viability Reagent (e.g., MTT, CTG) E->F G Read Plate (Absorbance/Luminescence) F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve (4PL Fit) H->I J Determine IC50 Value I->J

References

Merestinib Technical Support Center: Troubleshooting Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving Merestinib (LY2801653).

Frequently Asked Questions (FAQs)

Q1: My Merestinib powder is not dissolving properly for my cell culture experiment. How should I prepare my stock solution?

A1: Merestinib is soluble in DMSO but insoluble in water.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a stock solution of 100 mg/mL (180.98 mM) in DMSO can be prepared.[1] It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of Merestinib.[1] For your final working concentration in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing lower-than-expected potency (higher IC50) of Merestinib in my cell viability assay. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected potency:

  • Cell Line Selection: The anti-proliferative activity of Merestinib is more potent in cell lines with MET gene amplification (e.g., MKN45, Hs746T, H1993) compared to those without MET gene amplification (e.g., U-87MG, KATO-III).[1] Ensure your chosen cell line has the appropriate molecular characteristics (e.g., MET amplification or overexpression) for sensitivity to Merestinib.

  • Acquired Resistance: Prolonged exposure to tyrosine kinase inhibitors can lead to acquired resistance. This can occur through on-target mechanisms, such as secondary mutations in the MET kinase domain, or off-target mechanisms, like the activation of bypass signaling pathways.

  • Assay Duration: The incubation time of your viability assay can influence the observed IC50. A 5-day incubation period has been used to quantify cell viability with Merestinib using a WST-1 assay.[2] Shorter incubation times may not be sufficient to observe the full cytotoxic or cytostatic effects of the compound.

  • Compound Degradation: Ensure proper storage of your Merestinib stock solution (typically at -20°C or -80°C) to prevent degradation.

Q3: My results show significant variability between replicate wells. What could be causing this?

A3: High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.

  • Incomplete Drug Solubilization: Ensure your Merestinib working solutions are properly mixed and that the compound is fully dissolved before adding it to the cells. Precipitation of the compound will lead to inconsistent concentrations.

Q4: Can Merestinib's off-target effects influence my cell viability assay results?

A4: Yes. Merestinib is a multi-kinase inhibitor.[3][4][5] Besides its primary target c-Met, it also potently inhibits other receptor tyrosine kinases such as AXL, MERTK, and ROS1.[1][6] If your cell line expresses these other kinases and relies on them for proliferation and survival, the observed effect on cell viability may be a combination of inhibiting multiple pathways. It is important to characterize the expression of these key targets in your cell line of interest.

Q5: Which type of cell viability assay is recommended for use with Merestinib?

A5: Tetrazolium-based colorimetric assays (like MTT, XTT, WST-1) and ATP-based luminescence assays are commonly used. A WST-1 assay has been successfully used to quantify the effects of Merestinib on the viability of glioblastoma multiforme cells.[2] However, it's important to be aware that some kinase inhibitors can interfere with the enzymatic reactions of tetrazolium-based assays, potentially leading to an over- or underestimation of cell viability.[7] If you observe unexpected results, it is advisable to validate your findings with an alternative method, such as a direct cell count using trypan blue exclusion or an ATP-based assay (e.g., CellTiter-Glo®).

Quantitative Data Summary

Table 1: Inhibitory Activity of Merestinib against Various Kinases.

Target KinaseIC50 / Ki ValueAssay TypeReference
c-MetKi = 2 nMCell-free[6]
c-Met (autophosphorylation in H460 cells)IC50 = 35.2 ± 6.9 nMCell-based[6]
c-Met (autophosphorylation in S114 cells)IC50 = 59.2 nMCell-based[6]
AXLIC50 = 2 nMCell-based[6]
MERTKIC50 = 10 nMCell-based[6]
MST1R (RON)IC50 = 11 nMCell-based[6]
FLT3IC50 = 7 nMCell-based[6]
DDR1IC50 = 0.1 nMCell-based[6]
DDR2IC50 = 7 nMCell-based[6]
MKNK1/2IC50 = 7 nMCell-based[6]
ROS1IC50 = 23 nMNot Specified[1]

Experimental Protocols

Protocol: General Cell Viability (WST-1) Assay for Merestinib Treatment

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Merestinib Treatment:

    • Prepare a series of dilutions of Merestinib in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.1%).

    • Remove the medium from the wells and add 100 µL of the Merestinib dilutions or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 72-120 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all experimental wells.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of Merestinib concentration to determine the IC50 value.

Visualizations

Merestinib_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Merestinib Merestinib Merestinib->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Merestinib inhibits the HGF-induced c-Met signaling pathway.

Merestinib_AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K PLCG PLCγ AXL->PLCG STAT3 STAT3 AXL->STAT3 Merestinib Merestinib Merestinib->AXL Inhibits AKT AKT PI3K->AKT DrugResistance Drug Resistance & Survival AKT->DrugResistance PLCG->DrugResistance STAT3->DrugResistance

Caption: Off-target inhibition of the AXL pathway by Merestinib.

Troubleshooting_Workflow Start Unexpected Cell Viability Assay Results CheckSolubility Issue: Poor Solubility? Start->CheckSolubility SolubilityYes Prepare fresh stock in high-quality DMSO. Ensure final concentration in media is appropriate. CheckSolubility->SolubilityYes Yes CheckPotency Issue: Lower than Expected Potency? CheckSolubility->CheckPotency No End Problem Resolved SolubilityYes->End PotencyYes Verify cell line MET status. Increase incubation time. Check for acquired resistance. CheckPotency->PotencyYes Yes CheckVariability Issue: High Variability? CheckPotency->CheckVariability No PotencyYes->End VariabilityYes Optimize cell seeding. Use plate seals to prevent evaporation. Ensure complete drug solubilization. CheckVariability->VariabilityYes Yes CheckAssay Issue: Assay Interference? CheckVariability->CheckAssay No VariabilityYes->End AssayYes Validate with an orthogonal assay (e.g., ATP-based assay or direct cell counting). CheckAssay->AssayYes Yes AssayYes->End

References

Validation & Comparative

Merestinib: A Comparative Guide to its Validation as a Selective MET Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of merestinib's performance against other MET inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes critical biological pathways and experimental workflows.

Introduction to Merestinib and the MET Pathway

Merestinib (LY2801653) is an orally available, small-molecule inhibitor of the proto-oncogene c-Met, a receptor tyrosine kinase (RTK).[1] The MET signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Aberrant MET activation, through mutation, amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.[3] Merestinib is classified as a Type II ATP-competitive inhibitor, binding to the inactive conformation of the MET kinase domain.[4] This mechanism may offer advantages in overcoming resistance to Type I inhibitors.[5][6]

MET Signaling Pathway

Activation of the MET receptor by HGF initiates a cascade of downstream signaling events critical for cell function. Key pathways include the RAS-MAPK pathway, which primarily regulates proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and motility.[2][7] Dysregulation of this network is a hallmark of many cancers.[3]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds P1 P MET->P1 P2 P MET->P2 GAB1 GAB1 P1->GAB1 Recruits GRB2 GRB2 P2->GRB2 Recruits PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival, Growth, Motility mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation, Cell Cycle Progression ERK->Proliferation Merestinib Merestinib (Type II Inhibitor) Merestinib->MET Inhibits Phosphorylation Experimental_Workflow cluster_A cluster_B cluster_C A Biochemical Assays B Cell-Based Assays A->B Hits C In Vivo Models B->C Leads D Clinical Trials C->D Candidate A1 Kinase Activity (IC50) A2 Selectivity Profiling A3 Binding Affinity (Ki) B1 Target Engagement (pMET Inhibition) B2 Phenotypic Assays (Proliferation, Migration) C1 Xenograft Models (Tumor Growth Inhibition) C2 Pharmacodynamics (Target Modulation in Tumors)

References

Merestinib (LY2801653): A Multi-Targeted Kinase Inhibitor Enhancing Anti-Cancer Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Merestinib (LY2801653), a potent oral multi-kinase inhibitor, is demonstrating significant promise in preclinical and clinical studies as a synergistic partner for various cancer drugs, enhancing their therapeutic efficacy across a range of malignancies. By targeting key signaling pathways involved in tumor growth, proliferation, and resistance, Merestinib is poised to become a cornerstone of combination cancer therapy. This guide provides a comprehensive comparison of Merestinib's performance in combination with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Merestinib's primary target is the MET proto-oncogene, a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumorigenesis and metastasis.[1] However, its therapeutic reach extends to other key kinases, including AXL, RON, and NTRK, making it a versatile agent in combating cancer's complex signaling networks.[2][3][4] This multi-targeted approach is foundational to its synergistic potential, allowing it to tackle resistance mechanisms and amplify the effects of partnered drugs.

Synergy with Targeted Therapies

Preclinical evidence strongly supports the combination of Merestinib with other targeted agents to overcome drug resistance and achieve superior anti-tumor activity.

Merestinib and LY2874455 in Acute Myeloid Leukemia (AML)

In preclinical models of Acute Myeloid Leukemia (AML), the combination of Merestinib with LY2874455, a pan-FGFR inhibitor, has shown additive-to-synergistic activity in inhibiting the proliferation of AML cell lines.[5] This combination is particularly strategic as FGFR pathway upregulation is a known mechanism of resistance to MET inhibition.[6]

Quantitative Data Summary: Merestinib + LY2874455 in AML Cell Lines

Cell LineSynergy Analysis MethodObserved EffectReference
KG1, HEL, MOLM13, MOLM14, MV411ZIP (Zero Interaction Potency) Synergy AnalysisAdditive-to-Synergistic[5]

Experimental Protocol: In Vitro Synergy in AML Cell Lines

  • Cell Lines: KG1, HEL, MOLM13, MOLM14, and MV411 human AML cell lines were utilized.

  • Treatment: Cells were incubated for 72 hours with Merestinib and/or LY2874455 at various concentrations.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Synergy Analysis: The potential synergy of the drug combination was analyzed using the SynergyFinder web application, which calculates a ZIP synergy score.

  • Western Blot Analysis: To investigate the mechanism of action, cells were treated for 1 hour with the drug combination, and protein lysates were analyzed by immunoblotting for key signaling proteins, including phosphorylated STAT3 and STAT5.[5]

Signaling Pathway and Experimental Workflow

cluster_0 Merestinib + LY2874455 Synergy in AML Merestinib Merestinib MET MET Merestinib->MET inhibits LY2874455 LY2874455 FGFR FGFR LY2874455->FGFR inhibits STAT3 pSTAT3 MET->STAT3 STAT5 pSTAT5 MET->STAT5 FGFR->STAT3 FGFR->STAT5 Proliferation AML Cell Proliferation STAT3->Proliferation STAT5->Proliferation

Fig. 1: Simplified signaling pathway of Merestinib and LY2874455 in AML.

cluster_1 In Vitro Synergy Workflow start AML Cell Culture treatment 72h Incubation with Merestinib +/- LY2874455 start->treatment western 1h Incubation for Western Blot start->western viability CellTiter-Glo Viability Assay treatment->viability analysis ZIP Synergy Analysis viability->analysis end Results analysis->end protein_analysis Immunoblot for pSTAT3/5 western->protein_analysis protein_analysis->end

Fig. 2: Experimental workflow for in vitro synergy analysis.
Merestinib and Emibetuzumab in MET Exon 14 Skipping Models

In a gastric cancer xenograft model with MET exon 14 skipping and MET amplification, the combination of Merestinib with emibetuzumab, a bivalent anti-MET antibody, resulted in significant tumor regression. This suggests a dual-pronged attack on the MET receptor can be highly effective.

Quantitative Data Summary: Merestinib + Emibetuzumab In Vivo

Treatment GroupDosageTumor RegressionReference
Merestinib6 mg/kg (qd, oral)-[7][8]
Emibetuzumab10 mg/kg (qw, IP)37.7% (transient)[8]
Merestinib + Emibetuzumab (Concurrent)6 mg/kg (qd) + 10 mg/kg (qw)85%[7][8]
Merestinib12 mg/kg (qd, oral)91.8%[8]

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation: Approximately 5 million Hs746t gastric cancer cells were implanted subcutaneously.

  • Treatment Initiation: Dosing commenced when tumors reached an average size of 300-400 mm³.

  • Dosing Regimen:

    • Merestinib was administered orally once daily (qd).

    • Emibetuzumab was administered intraperitoneally once weekly (qw).

  • Tumor Measurement: Tumor volume was monitored regularly to assess treatment efficacy.[7]

Experimental Workflow

cluster_2 In Vivo Xenograft Workflow start Implant Hs746t cells in nude mice tumor_growth Tumor growth to ~350 mm³ start->tumor_growth treatment Treat with Merestinib +/- Emibetuzumab tumor_growth->treatment measurement Monitor Tumor Volume treatment->measurement analysis Analyze Tumor Regression measurement->analysis end Efficacy Data analysis->end

Fig. 3: Workflow for the in vivo xenograft study.

Synergy with Chemotherapy

Merestinib also enhances the efficacy of traditional chemotherapeutic agents, suggesting its potential to be integrated into standard-of-care regimens.

Merestinib and Nab-paclitaxel in Gastric Cancer

In preclinical models of gastric adenocarcinoma (GAC), Merestinib demonstrated an additive effect when combined with nab-paclitaxel, a taxane-based chemotherapy. This combination led to a greater reduction in cell proliferation compared to either agent alone.[9][10]

Quantitative Data Summary: Merestinib + Nab-paclitaxel In Vitro

Cell LineMerestinib (100 nM) % Proliferation ReductionNab-paclitaxel (10 nM) % Proliferation ReductionCombination % Proliferation ReductionReference
MKN-45 (high p-c-Met)82%87%94%[9][10]
SNU-1 (low p-c-Met)50%59%82%[9][10]

Quantitative Data Summary: Merestinib + Nab-paclitaxel In Vivo (MKN-45 Xenografts)

Treatment GroupNet Tumor Growth (mm³)Reference
Control503[10]
Nab-paclitaxel115[10]
Merestinib91[10]
Combination-9.7[10]

Experimental Protocol: In Vitro and In Vivo Gastric Cancer Studies

  • In Vitro Proliferation Assay:

    • Cell Lines: MKN-45 and SNU-1 human gastric cancer cell lines.

    • Assay: WST-1 proliferation assay was used to assess cell viability.

    • Treatment: Cells were treated with Merestinib and/or nab-paclitaxel at the indicated concentrations.

  • In Vivo Xenograft Study:

    • Animal Model: Subcutaneous xenografts of MKN-45 and SNU-1 cells were implanted in mice.

    • Treatment: Mice were treated with vehicle control, nab-paclitaxel, Merestinib, or the combination.

    • Endpoint: Tumor growth inhibition was the primary endpoint.[9][10]

Signaling Pathway

cluster_3 Merestinib + Nab-paclitaxel in Gastric Cancer Merestinib Merestinib cMet c-Met Merestinib->cMet inhibits Nab_paclitaxel Nab-paclitaxel Microtubules Microtubule Dynamics Nab_paclitaxel->Microtubules disrupts Downstream_Signaling Downstream Signaling (e.g., p-ERK, p-AKT) cMet->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Proliferation Gastric Cancer Cell Proliferation Downstream_Signaling->Proliferation promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Proliferation inhibits

Fig. 4: Merestinib and Nab-paclitaxel signaling in gastric cancer.

Clinical Evidence of Combination Potential

Clinical trials have further explored the potential of Merestinib in combination regimens. A phase 1 study evaluated Merestinib in combination with standard-of-care agents such as cetuximab , cisplatin , and gemcitabine in patients with advanced cancers, demonstrating a tolerable safety profile and potential anti-cancer activity.[1][11] While a phase 2 study in advanced biliary tract cancer did not show a significant improvement in progression-free survival with the addition of Merestinib to cisplatin and gemcitabine, the combination was well-tolerated.[12] Further investigation into patient selection biomarkers may be key to unlocking the full potential of these combinations.

Conclusion

Merestinib (LY2801653) has consistently demonstrated synergistic or additive anti-cancer effects when combined with a variety of other therapeutic agents in preclinical models. Its ability to inhibit multiple key oncogenic signaling pathways, most notably MET, provides a strong rationale for its use in combination strategies aimed at overcoming drug resistance and improving patient outcomes. The data presented in this guide underscore the significant potential of Merestinib as a combination partner and provide a foundation for further research and clinical development in this area.

References

Merestinib's Reach: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Indianapolis, IN – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity profile of Merestinib (LY2801653), a potent ATP-competitive inhibitor of c-Met. This guide provides a thorough analysis of Merestinib's interactions with a panel of other Receptor Tyrosine Kinases (RTKs), supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of the affected signaling pathways.

Merestinib, primarily developed as a c-Met inhibitor, demonstrates a significant degree of cross-reactivity with several other RTKs and serine/threonine kinases. This polypharmacology can have important implications for its therapeutic efficacy and potential off-target effects. Understanding this cross-reactivity profile is crucial for the rational design of clinical trials and the development of next-generation kinase inhibitors.

Quantitative Kinase Inhibition Profile of Merestinib

The following table summarizes the inhibitory activity of Merestinib against a range of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) or Kd (dissociation constant) values, have been compiled from various biochemical and cellular assays. Lower values indicate greater potency.

Target KinaseIC50 (nM)Ki (nM)Kd (nM)Kinase Family
c-Met 4.7[1]2[2][3]-RTK
AXL 2[2][3]--RTK (TAM)
MERTK 10[2][3]--RTK (TAM)
TYRO3 28[3]--RTK (TAM)
MST1R (RON) 11[2][3]--RTK
FLT3 7[2][3]--RTK
DDR1 0.1[2][3]--RTK
DDR2 7[2][3]--RTK
ROS1 23[2]--RTK
TEK (TIE2) 63[3]--RTK
PDGFRA 41[3]--RTK
NTRK1 (TrkA) --20[1]RTK
NTRK2 (TrkB) --92[1]RTK
NTRK3 (TrkC) --54[1]RTK
MKNK1 7[2][3]--Ser/Thr
MKNK2 7[2][3]--Ser/Thr

Experimental Methodologies

The determination of Merestinib's kinase inhibition profile involves a variety of experimental techniques. Below are detailed protocols for two common types of assays used in kinase inhibitor profiling: a competitive binding assay and a functional enzymatic assay.

Experimental Protocol 1: Kinase Inhibitor Binding Affinity (KINOMEscan™)

This method quantifies the binding of a test compound (Merestinib) to a panel of kinases. It is an ATP-independent active site-directed competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Workflow:

cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Merestinib Kinase->Incubation Ligand Immobilized Ligand (Solid Support) Ligand->Incubation Merestinib Merestinib Merestinib->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification by qPCR Elution->qPCR cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 ADP Detection Kinase Kinase Reaction Incubation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Merestinib Merestinib Merestinib->Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Depletion Incubation (40 min) ADP_Glo_Reagent->Depletion Detection_Reagent Add Kinase Detection Reagent Depletion->Detection_Reagent Luminescence Incubation (30-60 min) & Read Luminescence Detection_Reagent->Luminescence HGF HGF cMet c-Met HGF->cMet binds Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Merestinib Merestinib Merestinib->cMet SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration, Invasion STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Gas6 Gas6 AXL AXL Gas6->AXL binds MERTK MERTK Gas6->MERTK binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg MERTK->PI3K STAT3 STAT3 MERTK->STAT3 Merestinib Merestinib Merestinib->AXL Merestinib->MERTK Akt Akt PI3K->Akt DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Survival Survival, Proliferation, Chemoresistance STAT3->Survival mTOR mTOR Akt->mTOR mTOR->Survival PKC PKC DAG->PKC PKC->Survival FL FLT3 Ligand FLT3 FLT3 FL->FLT3 binds PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 Merestinib Merestinib Merestinib->FLT3 Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation, Survival STAT5->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of Merestinib Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Merestinib dihydrochloride, a compound intended for research use only.[1]

This compound is not classified as a hazardous substance or mixture according to available safety data sheets.[2] However, it is imperative to handle all chemical waste with care and adhere to institutional and local regulations. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat or apron, and suitable protective gloves.[3] Work in a well-ventilated area, such as a fume hood, especially if there is a risk of generating dust.[3] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Ingestion: If the individual is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.[2]

Disposal Procedures for this compound

As a non-hazardous substance, the disposal of this compound is less stringent than that for hazardous chemical waste. However, drain and regular trash disposal are generally discouraged for chemical compounds to prevent environmental accumulation.

Quantitative Data Summary for Chemical Waste Disposal

ParameterGuidelineRegulatory Context
pH Range for Drain Disposal 5.0 - 12.5For dilute aqueous solutions of non-hazardous, degradable chemicals. Written permission from Environmental Health and Safety (EHS) may be required.[4]
Quantity Limit for Drain Disposal A few hundred grams or milliliters per dayFor approved non-hazardous chemicals.[5]
Satellite Accumulation Area Limit 55 gallons (hazardous waste)A general guideline for hazardous waste storage that can be adapted for non-hazardous chemical waste accumulation areas.[6]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid)For "P-listed" hazardous wastes; serves as a reference for highly potent compounds, though Merestinib is not listed as such.[6]

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Collect waste this compound, including contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

    • Use a container that is compatible with the chemical, preferably made of plastic with a secure screw cap.[4][6][7]

    • The container must be in good condition, with no leaks or cracks.[8]

  • Labeling:

    • Affix a "Hazardous Waste" or "Chemical Waste" tag to the container, as per your institution's guidelines. Even for non-hazardous chemicals, clear labeling is crucial for proper handling by waste management personnel.[7]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name, and the laboratory location.[7] Do not use abbreviations or chemical formulas.[7][8]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4][6]

    • Keep the container securely capped at all times, except when adding waste.[4][8]

    • Segregate the waste from incompatible materials, such as strong oxidizing and reducing agents.[3][4]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[7]

    • Follow your institution's specific procedures for waste pickup, which may involve completing a hazardous waste information form.[7]

  • Decontamination of Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[8]

    • The rinsate must be collected and disposed of as chemical waste.[8]

    • After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[8]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste for Disposal A->B C Place in Compatible, Sealed Container B->C D Label with Full Chemical Name & Details C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatibles E->F G Request Pickup from EHS F->G H EHS Manages Final Disposal G->H

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of chemical and pharmaceutical waste is governed by federal and state regulations, primarily under the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][9][10][11] While this compound is not currently listed as a hazardous waste, facilities must comply with all applicable rules for chemical disposal to ensure safety and environmental protection.[10] The sewer disposal of any pharmaceutical waste is generally prohibited.[9][10]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Merestinib dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Merestinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent c-Met inhibitor intended for research use only. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. While some suppliers may not classify it as hazardous, it is prudent to manage it as a potent compound with potential health risks. The following GHS classifications have been reported and should be considered for risk assessment.[1]

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Carcinogenicity (Suspected)H351Suspected of causing cancer.
Reproductive ToxicityH360May damage fertility or the unborn child.
Specific Target Organ Toxicity, Repeated ExposureH372Causes damage to organs through prolonged or repeated exposure.
Eye IrritationH319Causes serious eye irritation.[2]

Due to its cytotoxic potential, all personnel must be trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder (weighing, aliquoting) Safety goggles with side-shields or face shield.[3][4]Two pairs of chemotherapy-rated nitrile gloves.[5]Disposable, impervious gown.[3][4]NIOSH-approved respirator (e.g., N95) if not handled in a certified chemical fume hood.
Handling Solutions Safety goggles with side-shields.[3][4]Chemotherapy-rated nitrile gloves.[5]Lab coat or disposable gown.[3][4]Not generally required if handled in a well-ventilated area or fume hood.

Glove Selection: Nitrile gloves are recommended for their chemical resistance.[6][7][8] For handling potent compounds like Merestinib, it is best practice to use gloves that are tested against chemotherapy drugs (ASTM D6978).[5] Always inspect gloves for defects before use and change them frequently.

Safe Handling Procedures
  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] A safety shower and eyewash station must be readily accessible.[3][4]

  • Procedural Guidelines:

    • Designate a specific area for handling this compound.

    • Cover the work surface with a disposable, absorbent plastic-backed pad.[9]

    • Avoid the formation of dust and aerosols.[3][4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3]
Spill and Disposal Plan

Spill Management:

  • Evacuate the area and prevent entry.

  • Wear the appropriate PPE as outlined in Section 2.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with a detergent solution.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all cleanup materials into a designated, labeled cytotoxic waste container.[2]

Waste Disposal:

All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleanup materials, must be disposed of as cytotoxic waste.[2][10]

  • Segregation: Do not mix cytotoxic waste with other waste streams.

  • Containment: Use clearly labeled, leak-proof, and puncture-resistant containers marked with the cytotoxic symbol.[2][10]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal service, typically involving incineration or chemical neutralization.[10]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling this compound start Start: Task Assessment task_type What is the physical form of the compound? start->task_type weighing Weighing or handling solid powder? task_type->weighing Solid solution Working with solutions? task_type->solution Liquid engineering_control Is the work performed in a certified chemical fume hood? weighing->engineering_control ppe_solution Required PPE: - Nitrile Gloves (Chemo-rated) - Lab Coat/Gown - Safety Goggles solution->ppe_solution ppe_solid Required PPE: - Double Nitrile Gloves (Chemo-rated) - Disposable Gown - Safety Goggles/Face Shield - Respirator (if not in hood) end Proceed with Task ppe_solid->end ppe_solution->end engineering_control->ppe_solid Yes no_hood Add NIOSH-approved respirator engineering_control->no_hood No no_hood->ppe_solid

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.